Adb-fubica
Description
Structure
3D Structure
Properties
CAS No. |
1801338-23-7 |
|---|---|
Molecular Formula |
C22H24FN3O2 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[(2R)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-[(4-fluorophenyl)methyl]indole-3-carboxamide |
InChI |
InChI=1S/C22H24FN3O2/c1-22(2,3)19(20(24)27)25-21(28)17-13-26(18-7-5-4-6-16(17)18)12-14-8-10-15(23)11-9-14/h4-11,13,19H,12H2,1-3H3,(H2,24,27)(H,25,28)/t19-/m0/s1 |
InChI Key |
QIFOZYUACLDTAJ-IBGZPJMESA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Foundational & Exploratory
physicochemical properties of Adb-fubica
An In-depth Technical Guide on the Physicochemical Properties of ADB-FUBINACA
Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals for informational and forensic purposes only. It details the physicochemical properties, analytical methodologies, and pharmacological pathways of ADB-FUBINACA. This guide does not contain information on the synthesis of this compound and should not be used for any purpose other than legitimate scientific research and analysis.
Introduction
ADB-FUBINACA is a potent, indazole-based synthetic cannabinoid receptor agonist that has been identified in illicit products worldwide.[1][2] First patented by Pfizer in 2009, its recreational use was reported in Japan starting in 2013.[3][4] As a full agonist of the cannabinoid type 1 (CB1) receptor, it exhibits significantly higher potency than Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1][5] This high potency is associated with a range of severe adverse health effects.[1][6] A thorough understanding of its physicochemical properties is critical for forensic identification, toxicological analysis, and the development of potential therapeutic interventions for intoxication.
Physicochemical and Pharmacological Data
The fundamental chemical, physical, and pharmacological properties of ADB-FUBINACA are summarized in the tables below. This quantitative data is essential for its identification and for understanding its interaction with biological systems.
Chemical and Physical Properties
This table outlines the basic identifiers and physical characteristics of ADB-FUBINACA.
| Property | Value | Reference |
| IUPAC Name | (S)-N-(1-Amino-3,3-dimethyl-1-oxobutane-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide | [7] |
| Chemical Formula | C₂₁H₂₃FN₄O₂ | [2][7][8] |
| Molar Mass | 382.4 g/mol | [7][8] |
| CAS Number | 1445583-51-6 | [7][8] |
| Physical Appearance | Crystalline solid; White powder | [1][7] |
| Melting Point | 135–137 °C | [1][7] |
| Solubility | Soluble in DMSO, ethanol, methanol, and dichloromethane. Low solubility in water. | [1][7][9] |
Pharmacological Properties
This table details the in vitro binding affinities and functional activities of ADB-FUBINACA at human cannabinoid receptors. The (S)-enantiomer is understood to be the active form.[1]
| Receptor | Parameter | Value | Reference |
| Cannabinoid Receptor 1 (CB₁) | Binding Affinity (Kᵢ) | 0.36 nM | [3][10] |
| Functional Activity (EC₅₀) | 0.82 - 1.2 nM | [2][3][11] | |
| Efficacy (Eₘₐₓ) | ~274% (relative to CP55,940) | [3] | |
| Cannabinoid Receptor 2 (CB₂) | Functional Activity (EC₅₀) | 3.5 nM | [2][11] |
Spectroscopic Data
Spectroscopic data is fundamental for the unambiguous identification of ADB-FUBINACA in seized materials and biological samples.
| Technique | Parameter | Value / Description | Reference |
| Mass Spectrometry (MS) | Base Peak [M+H]⁺ | m/z 383.1878 | [4][7] |
| Characteristic Fragments | m/z 253.0772 (Loss of aminodimethylbutanamide) | [4][7] | |
| m/z 338.1663 (Loss of carboxamide) | [4][7] | ||
| m/z 109.0448 (Fluorobenzylium ion) | [4][7] | ||
| UV Spectroscopy | Absorbance Maximum (λₘₐₓ) | 302 nm | [7] |
Experimental Protocols
The following sections provide detailed methodologies for common analytical experiments used in the characterization and quantification of ADB-FUBINACA.
Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining the thermodynamic solubility of a compound.[12]
-
Preparation: Add an excess amount of ADB-FUBINACA solid to a vial containing a known volume of the solvent of interest (e.g., ethanol, methanol, water). The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.[12]
-
Equilibration: Seal the vial and place it in a mechanical shaker or agitator. Maintain a constant temperature and allow the mixture to agitate for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the solid to settle. Alternatively, centrifuge the sample to pellet the undissolved solid.
-
Sampling: Carefully extract an aliquot of the supernatant (the clear, saturated solution) without disturbing the solid phase. Use of an in-situ filter is recommended.[13]
-
Quantification: Dilute the aliquot with a suitable solvent and analyze the concentration of ADB-FUBINACA using a calibrated analytical technique such as LC-MS or UV-Vis Spectroscopy.
-
Calculation: The measured concentration represents the solubility of the compound in that solvent at the specified temperature.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a common technique for identifying ADB-FUBINACA, though liquid chromatography is often preferred for thermally unstable cannabinoids.[3][14]
-
Sample Preparation: Prepare a solution of the analyte by dissolving a small amount of the sample in an appropriate solvent, such as chloroform (B151607) or methanol, to a concentration of approximately 1-4 mg/mL.[15]
-
Instrument Setup:
-
Column: Use a low- to mid-polarity capillary column, such as a DB-1 MS or DB-5 MS (30 m x 0.25 mm x 0.25 µm). For better separation from isomers, a more polar column like a VF-1701ms may be employed.[15][16]
-
Carrier Gas: Set helium as the carrier gas with a constant flow rate (e.g., 1 mL/min).[17]
-
Temperature Program:
-
-
Injection: Inject 1 µL of the prepared sample into the GC system, typically in split mode.
-
Data Acquisition: Acquire mass spectra in electron ionization (EI) mode, scanning a mass range of approximately m/z 40-550.
-
Analysis: Identify ADB-FUBINACA by comparing its retention time and the resulting mass spectrum with a certified reference standard. Key fragments to monitor include m/z 383, 253, 338, and 109.[4][7]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with high-resolution mass spectrometry (HRMS), is a highly sensitive and specific method for the analysis of ADB-FUBINACA and its metabolites.[4]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile). For biological matrices, a protein precipitation or solid-phase extraction (SPE) step is required.
-
Instrument Setup:
-
Column: A C18 or Biphenyl reversed-phase column is typically used (e.g., 100 mm x 2.1 mm, <3 µm particle size).[4]
-
Mobile Phase: Use a gradient elution with:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile[4]
-
-
Gradient Program: A typical gradient starts with a high percentage of Solvent A, ramping to a high percentage of Solvent B over 10-15 minutes to elute the analyte.[4]
-
Flow Rate: 0.3 - 0.5 mL/min.[4]
-
Column Temperature: 30 - 40 °C.[4]
-
-
MS Detection:
-
Ionization: Use electrospray ionization in positive ion mode (ESI+).
-
Acquisition: Acquire data in full-scan mode to detect the [M+H]⁺ ion (m/z 383.1878). For targeted analysis, use tandem mass spectrometry (MS/MS) to monitor the fragmentation of the parent ion into characteristic product ions (e.g., m/z 253.0772, 109.0448).[4][7]
-
-
Analysis: Confirm the presence of ADB-FUBINACA by matching the retention time and mass spectral data (both parent and fragment ions) to a certified reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides definitive structural elucidation of the molecule.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified analyte in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[15] Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).[15]
-
Data Acquisition:
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: Acquire a standard one-dimensional ¹H NMR spectrum. For more detailed structural confirmation, acquire two-dimensional spectra such as ¹³C NMR, COSY (Correlation Spectroscopy), and HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation).[18]
-
-
Analysis: Process the spectra and assign the chemical shifts and coupling constants to the corresponding protons and carbons in the ADB-FUBINACA molecule. The resulting spectra serve as a unique fingerprint for the compound's structure, which can be compared against reference data.[15][18]
Visualizations
Diagrams are provided below to illustrate key logical and biological pathways related to ADB-FUBINACA.
ADB-FUBINACA CB₁ Receptor Signaling Pathway
The following diagram illustrates the primary and secondary signaling cascades initiated by the binding of ADB-FUBINACA to the CB₁ receptor.
Caption: Canonical G-protein and β-arrestin signaling pathways activated by ADB-FUBINACA at the CB₁ receptor.
General Analytical Workflow for ADB-FUBINACA Identification
This diagram outlines a logical workflow for the screening, identification, and confirmation of ADB-FUBINACA in a sample.
Caption: A typical workflow for the forensic identification and confirmation of ADB-FUBINACA in a seized sample.
References
- 1. researchgate.net [researchgate.net]
- 2. ADB-FUBINACA - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SPUP - Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications [sigarra.up.pt]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. unodc.org [unodc.org]
- 10. ADB-FUBINACA | 1445583-51-6 | FA102009 | Biosynth [biosynth.com]
- 11. ADB-FUBINACA [medbox.iiab.me]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. swgdrug.org [swgdrug.org]
- 16. A Framework for the Development of Targeted Gas Chromatography Mass Spectrometry (GC-MS) Methods: Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cfsre.org [cfsre.org]
- 18. Rapid screening and quantification of synthetic cannabinoids in herbal products with NMR spectroscopic methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]
The Mechanism of Action of ADB-FUBICA on Cannabinoid Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADB-FUBICA is a potent synthetic cannabinoid receptor agonist that has been identified as a compound of interest in forensic and pharmacological research. This technical guide provides a comprehensive overview of the mechanism of action of this compound at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. It synthesizes available in vitro data on its binding affinity, functional potency, and efficacy. Detailed experimental protocols for key assays used to characterize compounds like this compound are provided, along with visualizations of the associated signaling pathways and experimental workflows to facilitate a deeper understanding of its molecular pharmacology.
Introduction
Synthetic cannabinoid receptor agonists (SCRAs) are a class of psychoactive substances designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary active constituent of cannabis.[1] These compounds, including this compound, primarily exert their effects through the activation of the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).[1][2] The CB1 receptor is predominantly expressed in the central nervous system and is responsible for the psychoactive effects, while the CB2 receptor is primarily found in the immune system and peripheral tissues.[1][3] Many SCRAs, in contrast to the partial agonism of Δ⁹-THC, are full agonists at the CB1 receptor, which may contribute to their increased potency and potential for toxicity.[1] Understanding the detailed mechanism of action of specific SCRAs like this compound is crucial for predicting their physiological and toxicological effects.
Quantitative Analysis of this compound's Interaction with Cannabinoid Receptors
The interaction of this compound with cannabinoid receptors has been characterized through various in vitro assays to determine its binding affinity, potency, and efficacy. While specific Ki values for this compound are not as widely published as for its analog ADB-FUBINACA, the available literature indicates it is a potent agonist at both CB1 and CB2 receptors.[4] For context, data for the closely related and well-studied compound ADB-FUBINACA is often used as a benchmark. ADB-FUBINACA has demonstrated potent CB1 receptor binding with a Ki of 0.36 nM and an EC50 of 0.98–1.2 nM.[5] Its affinity for the CB1 receptor is reported to be approximately 140 times stronger than that of THC.[5] Studies comparing this compound to its structural analog ADB-FUBIATA have highlighted differences in their receptor selectivity; this compound is a potent and efficacious agonist at both CB1 and CB2 receptors, whereas ADB-FUBIATA shows marked selectivity for the CB1 receptor with almost no activity at CB2.[4]
Table 1: Comparative Cannabinoid Receptor Activity Profile
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (Emax, % of reference agonist) | Assay Type | Reference |
| This compound | CB1 | Data not available | 2.6 | 113 ± 8 | MPSD | [6][7] |
| 12.3 | 314 | NanoBiT | [6][7] | |||
| CB2 | Data not available | Potent Agonist | Efficacious Agonist | β-arrestin2 recruitment | [4] | |
| ADB-FUBIATA | CB1 | Data not available | 635 | 141 | β-arrestin2 recruitment | [4] |
| CB2 | Data not available | Almost no activity | Almost no activity | β-arrestin2 recruitment | [4] | |
| ADB-FUBINACA | CB1 | 0.36 | 1.2 | Full Agonist | cAMP | [2][8] |
| CB2 | Data not available | 3.5 | Full Agonist | Not specified | [5] |
Note: The data presented is a synthesis from multiple sources. Assay conditions and reference agonists may vary between studies, affecting direct comparability.
Signaling Pathways of this compound at Cannabinoid Receptors
Upon binding to CB1 and CB2 receptors, this compound initiates a cascade of intracellular signaling events. As these receptors are coupled to inhibitory G-proteins (Gi/o), their activation by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[8][9] Additionally, activation of cannabinoid receptors can modulate ion channels, including the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[9][10]
Beyond the canonical G-protein signaling, GPCRs can also signal through β-arrestin pathways.[11][12] Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[10][13] This recruitment can lead to receptor desensitization and internalization, as well as the initiation of G-protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs).[10][13] The ability of a ligand to preferentially activate one pathway over another is known as biased agonism or functional selectivity.[12][14]
Caption: Canonical G-protein and β-arrestin signaling pathways activated by this compound.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of in vitro assays. Below are detailed methodologies for three key experiments.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[3]
Materials:
-
HEK-293 cells stably transfected with human CB1 or CB2 receptor cDNA.[9]
-
Cell membranes expressing CB1 or CB2 receptors.[9]
-
Radioligand (e.g., [³H]CP-55,940).[3]
-
Test compound (this compound).
-
Binding buffer (50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA).[9]
-
Wash buffer (50 mM HEPES, pH 7.4, 500 mM NaCl, 0.1% BSA).[9]
-
96-well plates.[3]
-
Glass fiber filters.[9]
-
Cell harvester.[9]
-
Scintillation counter.[3]
Procedure:
-
Membrane Preparation:
-
Assay Setup:
-
Prepare serial dilutions of the test compound.[1]
-
In a 96-well plate, add the binding buffer, radioligand, and either the test compound, buffer (for total binding), or an excess of an unlabeled ligand (for non-specific binding).[3]
-
Add the membrane preparation to each well to initiate the binding reaction.[14]
-
-
Incubation:
-
Filtration:
-
Quantification:
-
Measure the bound radioactivity using a scintillation counter.[3]
-
-
Data Analysis:
Caption: Workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to inhibit adenylyl cyclase activity, a hallmark of CB1/CB2 receptor activation.[1]
Materials:
-
Cells expressing the cannabinoid receptor of interest.[1]
-
Cell culture medium and supplements.[1]
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[1]
-
Test compound (this compound).
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Culture and Seeding:
-
Culture and seed cells into 96- or 384-well plates.
-
-
Assay:
-
Cell Lysis and cAMP Detection:
-
Data Analysis:
-
Generate a dose-response curve to determine the EC₅₀ and Emax values for the inhibition of cAMP production.
-
Caption: Workflow for a cAMP accumulation functional assay.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated cannabinoid receptor, providing insights into an alternative signaling pathway.[11][15]
Materials:
-
Cells co-expressing the cannabinoid receptor and a β-arrestin fusion protein (e.g., PathHunter assay).[11]
-
Test compound (this compound).
-
Reference agonist (e.g., CP55,940).[2]
-
Detection reagents specific to the assay technology (e.g., chemiluminescent substrate).[11]
-
White, solid-bottom assay plates.[14]
-
Luminometer.[14]
Procedure:
-
Cell Seeding:
-
Seed the engineered cells into assay plates and incubate for 24-48 hours.[14]
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound and reference agonist.[14]
-
Add the compound dilutions to the cells.
-
-
Incubation:
-
Incubate the plates at 37°C for 90 minutes.[14]
-
-
Signal Detection:
-
Add the detection reagents according to the manufacturer's protocol.[14]
-
Measure the luminescent signal using a luminometer.
-
-
Data Analysis:
-
Generate a dose-response curve to determine the EC₅₀ and Emax values for β-arrestin recruitment.
-
Caption: Workflow for a β-arrestin recruitment assay.
Conclusion
This compound is a potent synthetic cannabinoid that acts as a full agonist at both CB1 and CB2 receptors. Its mechanism of action involves the canonical Gi/o-protein-mediated inhibition of adenylyl cyclase and the recruitment of β-arrestin, which can initiate parallel signaling pathways. The high potency of this compound, as demonstrated in various in vitro assays, underscores the importance of continued research to fully elucidate its pharmacological and toxicological profile. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals engaged in the study of synthetic cannabinoids. Further investigation into potential biased agonism and the in vivo consequences of its receptor interactions is warranted to better understand the public health implications of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A new cannabinoid receptor 1 selective agonist evading the 2021 "China ban": ADB-FUBIATA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Structural Insights into β-arrestin/CB1 Receptor Interaction: NMR and CD Studies on Model Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biased Coupling to β-Arrestin of Two Common Variants of the CB2 Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
The Cannabinoid Receptor Profile of ADB-FUBICA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and functional activity of ADB-FUBICA, a synthetic cannabinoid, at the human cannabinoid receptors CB1 and CB2. This document synthesizes available data on its receptor binding profile, details the experimental methodologies used for such characterization, and illustrates the associated cellular signaling pathways.
Executive Summary
This compound is a potent synthetic cannabinoid that acts as an agonist at both CB1 and CB2 receptors. Its high affinity for these receptors underlies its significant physiological and psychoactive effects. This guide presents quantitative data on its receptor binding, outlines the standard experimental procedures for determining these parameters, and provides visual representations of the molecular mechanisms of action. Understanding these fundamental pharmacological properties is critical for researchers in the fields of toxicology, pharmacology, and forensic science.
Quantitative Binding Affinity Data
This compound demonstrates high potency at both CB1 and CB2 receptors, with similar efficacy at both subtypes. The half-maximal effective concentration (EC₅₀) values, which indicate the concentration of a drug that induces a response halfway between the baseline and maximum, are summarized below. It is important to note that while sometimes used interchangeably, EC₅₀ values measure functional potency, whereas Kᵢ values (inhibition constant) measure binding affinity. Lower values for both metrics indicate higher potency and affinity, respectively.
| Compound | Receptor | Parameter | Value (nM) | Reference |
| This compound | CB1 | EC₅₀ | 2.6 | [1] |
| This compound | CB2 | EC₅₀ | 3.0 | [1] |
Note: The data is for the (S)-enantiomer of this compound.
Experimental Protocols: Receptor Binding & Functional Assays
The characterization of this compound's interaction with cannabinoid receptors typically involves in vitro assays using cell lines genetically engineered to express human CB1 or CB2 receptors. The following sections detail a representative protocol for a competitive radioligand binding assay to determine binding affinity (Kᵢ) and a functional assay to measure agonist activity (EC₅₀).
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a labeled, high-affinity radioligand from the receptor.
Objective: To determine the inhibition constant (Kᵢ) of a test compound for human CB1 and CB2 receptors.
Materials:
-
Receptor Source: Cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940 (a high-affinity, non-selective cannabinoid receptor agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN-55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.
-
Equipment: 96-well plates, cell harvester with glass fiber filter mats, and a liquid scintillation counter.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., from 0.1 nM to 10 µM) in assay buffer. Dilute the radioligand to a final concentration approximately equal to its dissociation constant (Kᴅ).
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Assay buffer, radioligand, and receptor membranes.
-
Non-specific Binding: Non-specific binding control, radioligand, and receptor membranes.
-
Competitive Binding: Diluted test compound at each concentration, radioligand, and receptor membranes.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the amount of specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Use non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Membrane Potential Functional Assay
This assay measures the functional consequence of receptor activation by an agonist. Cannabinoid receptors are coupled to Gᵢ/ₒ proteins, and their activation typically leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization. This change in membrane potential can be measured using a fluorescent dye.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound at human CB1 and CB2 receptors.
Materials:
-
Cell Line: AtT-20 cells (or other suitable cell lines) stably expressing human CB1 or CB2 receptors.
-
Fluorescent Dye: A membrane potential-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit).
-
Test Compound: this compound.
-
Equipment: Fluorescence Imaging Plate Reader (FLIPR) or similar instrument.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with the membrane potential-sensitive fluorescent dye according to the manufacturer's instructions.
-
Assay:
-
Place the plate in the FLIPR instrument.
-
Establish a stable baseline fluorescence reading.
-
Add varying concentrations of the test compound to the wells.
-
Measure the change in fluorescence over time, which corresponds to the change in membrane potential.
-
-
Data Analysis:
-
Plot the change in fluorescence (response) against the logarithm of the test compound concentration.
-
Use a non-linear regression model (e.g., a four-parameter logistic equation) to fit the curve and determine the EC₅₀ and Eₘₐₓ values.
-
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for determining binding affinity and the canonical signaling pathway for cannabinoid receptors.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Simplified cannabinoid receptor G-protein signaling cascade.
References
pharmacological profiling of Adb-fubica
An In-depth Technical Guide to the Pharmacological Profiling of ADB-FUBICA Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide) is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in illicit recreational products. Structurally, it is an indole (B1671886) analogue of the potent indazole-based SCRA, ADB-FUBINACA. Like other SCRAs, this compound is designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, by targeting the human cannabinoid receptors, CB1 and CB2. However, many SCRAs, including this compound, exhibit significantly higher potency and efficacy at these receptors compared to THC, leading to more intense and unpredictable physiological and psychoactive effects.
This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its interaction with cannabinoid receptors. It includes a summary of its binding and functional activity, detailed descriptions of relevant experimental protocols, and visualizations of its signaling pathways and the typical workflow for its characterization.
Pharmacodynamics
The pharmacodynamic effects of this compound are primarily mediated by its activity as an agonist at the CB1 and CB2 cannabinoid receptors. These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in regulating a wide range of physiological processes.
Receptor Binding and Functional Activity
This compound is a potent agonist at both CB1 and CB2 receptors. Its pharmacological activity is comparable to other potent indole and indazole-3-carboxamide SCRAs. The quantitative data on its receptor binding affinity (Ki) and functional potency (EC50) are summarized below. For comparative context, data for its well-characterized indazole analogue, ADB-FUBINACA, is also included.
| Compound | Receptor | Parameter | Value (nM) | Assay Type |
| This compound | CB1 | EC50 | 1.8 | Membrane Potential Assay |
| CB2 | EC50 | 7.9 | Membrane Potential Assay | |
| ADB-FUBINACA | CB1 | Ki | 0.36 | Radioligand Binding Assay |
| CB1 | EC50 | 0.24 - 1.2 | Membrane Potential / [35S]GTPγS Assays | |
| CB2 | EC50 | 0.88 - 3.5 | Membrane Potential / GIRK Activation Assays |
Note: Data for this compound is less prevalent in the literature than for ADB-FUBINACA. The values represent a snapshot of available data and may vary depending on the specific assay conditions.
Signaling Pathways
Upon binding, this compound activates CB1 and CB2 receptors, which are canonically coupled to the inhibitory G-protein, Gi/o. This activation initiates a cascade of intracellular signaling events.
-
Inhibition of Adenylyl Cyclase: The activated Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunits of the activated G-protein can directly modulate ion channel activity. This includes the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx.
-
MAPK Pathway Activation: CB receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) cascade, including extracellular signal-regulated kinase (ERK), which influences gene expression and cellular processes like proliferation and differentiation.
-
β-Arrestin Recruitment: Following agonist-induced receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the receptor. This leads to receptor desensitization, internalization, and initiation of a separate wave of G-protein-independent signaling.
Experimental Protocols & Workflow
The pharmacological profiling of novel compounds like this compound involves a tiered approach, beginning with in vitro assays to determine receptor affinity and functional activity, which may be followed by in vivo studies to assess physiological effects.
Radioligand Binding Assays
-
Principle: These competitive binding assays measure the affinity (Ki) of a test compound (this compound) for a specific receptor (e.g., CB1). This is achieved by assessing the ability of the unlabeled test compound to displace a radiolabeled ligand with known high affinity for the receptor.
-
Methodology:
-
Preparation: Cell membranes expressing the target receptor (e.g., from HEK293 cells transfected with human CB1 receptors) are prepared.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of test compound that displaces 50% of the radioligand) is calculated. The Ki is then determined from the IC50 using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays are essential to determine whether a compound that binds to the receptor acts as an agonist, antagonist, or inverse agonist, and to quantify its potency (EC50) and efficacy (Emax).
-
Principle: This assay measures the activation of G-proteins following receptor agonism. In the inactive state, G-proteins are bound to GDP. Upon receptor activation, GDP is exchanged for GTP. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used, and its incorporation into the G-protein is quantified as a measure of receptor activation.
-
Methodology:
-
Incubation: Cell membranes expressing the receptor of interest are incubated with varying concentrations of the test agonist (this compound) in the presence of GDP and a constant concentration of [³⁵S]GTPγS.
-
Separation & Quantification: The reaction is stopped, and the amount of [³⁵S]GTPγS bound to the G-proteins is measured, typically by scintillation counting after filtration.
-
Analysis: Data are plotted as [³⁵S]GTPγS binding versus agonist concentration to determine the EC50 and Emax values.
-
-
Principle: This assay measures the recruitment of β-arrestin 2 to the activated GPCR, a key step in receptor desensitization and G-protein-independent signaling. This is often accomplished using enzyme-fragment complementation (e.g., PathHunter®) or bioluminescence resonance energy transfer (BRET) technologies.
-
Methodology (Enzyme Complementation Example):
-
Cell Line: Use a cell line engineered to express the CB receptor fused to a small enzyme fragment and β-arrestin fused to the larger, complementing portion of the enzyme.
-
Incubation: Treat the cells with varying concentrations of this compound. Agonist binding and receptor activation will cause the two fusion proteins to interact.
-
Detection: The enzyme fragments are brought into proximity, forming an active enzyme that acts on a substrate to produce a chemiluminescent signal.
-
Analysis: The luminescent signal is measured and plotted against agonist concentration to determine EC50 and Emax for β-arrestin recruitment.
-
-
Principle: This assay measures changes in cell membrane potential, often via a fluorescent dye that is sensitive to voltage changes. For Gi/o-coupled receptors like CB1, agonist activation of GIRK channels leads to potassium efflux and membrane hyperpolarization, which can be detected as a change in fluorescence.
-
Methodology:
-
Cell Loading: Cells expressing the target receptor and relevant ion channels (e.g., AtT20 cells) are loaded with a voltage-sensitive fluorescent dye.
-
Compound Addition: A baseline fluorescence reading is taken before adding varying concentrations of the test compound.
-
Measurement: Changes in fluorescence intensity are monitored in real-time using a fluorometric imaging plate reader (FLIPR).
-
Analysis: The magnitude of the fluorescence change is plotted against the compound concentration to determine potency (EC50) and efficacy (Emax).
-
Conclusion
This compound is a potent synthetic cannabinoid agonist that demonstrates high efficacy at both CB1 and CB2 receptors. Its pharmacological activity is driven by the activation of canonical Gi/o-protein signaling pathways, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity, as well as the recruitment of β-arrestin. The comprehensive characterization of such compounds using a combination of binding and functional assays is critical for understanding their mechanism of action, potential for therapeutic use, and, importantly, their public health and safety implications. The methodologies outlined in this guide provide a robust framework for the continued pharmacological investigation of this compound and other emerging SCRAs.
In Vitro Metabolism of ADB-FUBICA in Human Liver Microsomes: A Technical Guide
This technical guide provides an in-depth overview of the in vitro metabolism of ADB-FUBICA, a synthetic cannabinoid, within human liver microsomes (HLM). The information is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of metabolic pathways and workflows.
Introduction
This compound, N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide, is a synthetic cannabinoid that has been identified in the illicit drug market. Understanding its metabolism is crucial for identifying biomarkers of consumption in forensic and clinical settings. In vitro studies using human liver microsomes are a primary method for elucidating the metabolic fate of such compounds. These studies help in identifying the major metabolites and the enzymatic pathways responsible for their formation.
Metabolic Pathways of this compound
The in vitro metabolism of this compound in human liver microsomes primarily involves Phase I reactions. The main metabolic pathways include N-dealkylation, hydroxylation, amide hydrolysis, and dehydrogenation.[1][2][3] Metabolites can also be formed through a combination of these reactions.[1] The predominant metabolites are typically generated through N-dealkylation and hydroxylation of the 1-amino-alkyl moiety.[2]
Below is a diagram illustrating the proposed metabolic pathways of this compound.
Caption: Proposed metabolic pathways of this compound in human liver microsomes.
Quantitative Data
While specific quantitative data for the in vitro metabolism of this compound is not extensively available in the reviewed literature, data for the structurally similar analogue, ADB-FUBINACA, provides valuable insights. The metabolic stability of ADB-FUBINACA was evaluated in human liver microsome incubations, yielding the following key parameters.[4][5]
| Parameter | Value | Reference |
| Parent Compound | ADB-FUBINACA | [4][5] |
| Microsomal Half-life (T1/2) | 39.7 min | [4][5][6] |
| Predicted Hepatic Clearance (CLhep) | 9.0 mL/min/kg | [4][5][6] |
| Extraction Ratio (ER) | 0.5 | [4][5][6] |
These values suggest that ADB-FUBINACA is an intermediate-clearance drug.[4][5]
Experimental Protocols
The following sections detail the methodologies for studying the in vitro metabolism of this compound in human liver microsomes.
Materials and Reagents
-
This compound
-
Pooled human liver microsomes (pHLM)
-
Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate (G-6-P), and glucose-6-phosphate dehydrogenase (G-6-PDH))
-
Magnesium chloride (MgCl₂)
-
Acetonitrile
-
Internal standard (for analytical quantification)
Incubation Procedure
The incubation of this compound with human liver microsomes is a critical step for studying its metabolism. The following protocol is a synthesis of methodologies reported in the literature.[4][7][8]
-
Preparation of Reaction Mixture: In a microcentrifuge tube, combine the phosphate buffer (100 mmol/L, pH 7.4), MgCl₂ (3.3 mmol/L), and the NADPH regenerating system (1.3 mmol/L NADP+, 3.3 mmol/L G-6-P, 0.4 U/mL G-6-PDH).[7]
-
Substrate Addition: Add a 1 µL aliquot of the 5 mM parent substrate (this compound) dissolved in methanol to the reaction mixture.[7]
-
Microsome Addition: Add the pooled human liver microsomes (final protein concentration of 1 mg/mL) to the mixture. The final volume of the incubation mixture is typically 200 µL.[7]
-
Incubation: Incubate the mixture for 60 minutes at 37°C.[7] Control experiments should be conducted, including a mixture without the NADPH regenerating system to check for non-enzymatic degradation and a mixture without the substrate to identify any interfering peaks from the microsomes.[7]
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.[4]
-
Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to precipitate the proteins. The supernatant is then collected for analysis.
Below is a workflow diagram for the HLM incubation experiment.
Caption: Experimental workflow for this compound in vitro metabolism study.
Analytical Methodology
The identification and characterization of metabolites are typically performed using liquid chromatography-high-resolution mass spectrometry (LC-HRMS).[2][4]
-
Chromatography: Separation of the parent compound and its metabolites is achieved using a suitable liquid chromatography system.
-
Mass Spectrometry: A high-resolution mass spectrometer is used for the detection and structural elucidation of the metabolites. Data is acquired in full-scan mode, and product ion scans (MS/MS) are used to fragment the ions of interest, providing structural information.[4]
Identified Metabolites of this compound
The in vitro metabolism of this compound in human liver microsomes leads to the formation of several Phase I metabolites. The primary biotransformations are N-dealkylation, hydroxylation, amide hydrolysis, and dehydrogenation.[2] The table below summarizes the major types of metabolites identified.
| Metabolic Reaction | Description | Recommended as Analytical Marker | Reference |
| N-dealkylation | Cleavage of the N-benzyl group. | Yes | [1][2] |
| Hydroxylation | Addition of a hydroxyl group, often on the 1-amino-alkyl moiety. | Yes | [1][2][9] |
| Amide Hydrolysis | Cleavage of the amide bond. | - | [2] |
| Dehydrogenation | Removal of hydrogen atoms. | - | [2] |
It is recommended to use N-dealkylation and hydroxylation metabolites as suitable analytical markers for monitoring the intake of this compound.[2]
Conclusion
The in vitro metabolism of this compound in human liver microsomes results in a range of Phase I metabolites, primarily formed through N-dealkylation and hydroxylation. The experimental protocols outlined in this guide provide a framework for conducting such studies, which are essential for identifying metabolic markers. While quantitative data for this compound itself is limited, findings from its analogue, ADB-FUBINACA, suggest it is likely an intermediate-clearance compound. Further research is needed to quantify the formation of specific this compound metabolites and to fully characterize its metabolic profile.
References
- 1. researchgate.net [researchgate.net]
- 2. UPLC-HR-MS/MS-based determination study on the metabolism of four synthetic cannabinoids, this compound, AB-FUBICA, AB-BICA and ADB-BICA, by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. In vitro metabolic profiling of new synthetic cannabinoids, ADB-FUBIATA, AFUBIATA, CH-FUBIATA, and CH-PIATA - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying ADB-FUBINACA Metabolites for Biomarker Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of ADB-FUBINACA metabolism and the identification of its key metabolites for biomarker studies. The extensive and rapid metabolism of synthetic cannabinoids like ADB-FUBINACA necessitates a focus on its metabolic byproducts for reliable detection in biological matrices. This document outlines the primary metabolic pathways, presents quantitative data from forensic and research findings, details experimental protocols for metabolite analysis, and visualizes the associated signaling pathways.
Core Concepts in ADB-FUBINACA Metabolism
ADB-FUBINACA undergoes extensive phase I and phase II metabolism, primarily in the liver. The major biotransformation pathways include:
-
Hydroxylation: The addition of hydroxyl (-OH) groups is a primary metabolic step, occurring on both the alkyl side chain (dimethylbutanamide moiety) and the indazole ring. Hydroxyalkyl and hydroxylindazole metabolites are frequently identified and are considered strong biomarker candidates.[1]
-
Amide Hydrolysis: The terminal amide group of the dimethylbutanamide side chain can be hydrolyzed, leading to the formation of a carboxylic acid metabolite.
-
Dehydrogenation: Following hydroxylation of the alkyl side chain, dehydrogenation can occur, resulting in the formation of a ketone. Hydroxydehydroalkyl metabolites are also significant biomarkers.[1]
-
Glucuronidation: Phase II metabolism involves the conjugation of metabolites, particularly hydroxylated forms, with glucuronic acid to increase their water solubility and facilitate excretion.
-
N-Dealkylation: Cleavage of the N-fluorobenzyl group can occur, but the resulting metabolites are often not specific to ADB-FUBINACA and therefore may not be ideal as definitive biomarkers.[1]
Quantitative Data on ADB-FUBINACA and its Metabolites
The following tables summarize quantitative data from various studies, providing insights into the concentrations of ADB-FUBINACA and its metabolites found in human biological samples. These values can vary significantly based on dosage, individual metabolism, and time since consumption.
Table 1: Concentrations of ADB-FUBINACA and Metabolites in Blood Samples
| Analyte | Concentration Range (ng/mL) | Matrix | Context | Reference |
| ADB-FUBINACA | 0.25 - 66.60 | Postmortem Blood | Forensic Cases | [2] |
| ADB-FUBINACA | 7.3 | Postmortem Blood | Fatal Case | [3] |
| ADB-FUBINACA | 15.6 | Serum | Non-fatal Intoxication | |
| 5F-ADB (Metabolite) | 0.01 - 0.77 | Peripheral Blood | Postmortem Cases | [2] |
| AB-FUBINACA (Related Compound) | 2.9 | Blood | DUI Case | [4] |
Table 2: Concentrations of ADB-FUBINACA Metabolites in Urine Samples
| Analyte | Concentration Range (ng/mL) | Notes | Reference |
| JWH-018 N-Pentanoic acid (Analogous Metabolite) | 5 - 1000 | Linearity range in a validated method | [5] |
| JWH-073 N-Butanoic acid (Analogous Metabolite) | 5 - 1000 | Linearity range in a validated method | [5] |
| AM2201 N-(4-hydroxypentyl) (Analogous Metabolite) | 5 - 1000 | Linearity range in a validated method | [5] |
| AB-FUBINACA Metabolites | Detected | Parent compound detected in 54% of cases | [3] |
Experimental Protocols for Metabolite Identification
The following protocols provide a detailed methodology for the extraction and analysis of ADB-FUBINACA and its metabolites from urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely accepted and sensitive technique.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for synthetic cannabinoid analysis.
a. Materials:
-
Urine sample
-
β-glucuronidase from E. coli
-
Phosphate (B84403) buffer (pH 7)
-
Internal Standard (IS) solution (e.g., ADB-FUBINACA-d7)
-
Acetonitrile
-
Ethyl acetate (B1210297)
-
Formic acid
-
SPE cartridges (e.g., mixed-mode cation exchange)
b. Procedure:
-
To 1 mL of urine, add 50 µL of the internal standard solution.
-
Add 500 µL of phosphate buffer and 20 µL of β-glucuronidase.
-
Vortex and incubate at 37°C for 1 hour to hydrolyze glucuronide conjugates.
-
Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
-
Dry the cartridge thoroughly under vacuum or nitrogen stream.
-
Elute the analytes with 2 mL of a mixture of ethyl acetate and methanol (90:10, v/v) containing 2% formic acid.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
a. Liquid Chromatography Parameters:
-
Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and re-equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
b. Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 4.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| ADB-FUBINACA | 383.2 | 253.1 | 25 |
| ADB-FUBINACA | 383.2 | 109.1 | 40 |
| Hydroxy-dimethylbutyl-ADB-FUBINACA | 399.2 | 253.1 | 28 |
| Hydroxy-dimethylbutyl-ADB-FUBINACA | 399.2 | 109.1 | 45 |
| Dihydroxy-dimethylbutyl-ADB-FUBINACA | 415.2 | 253.1 | 30 |
| ADB-FUBINACA N-dealkyl | 270.1 | 145.1 | 20 |
| ADB-FUBINACA Amide Hydrolysis | 384.2 | 254.1 | 25 |
Note: These are example transitions and should be optimized for the specific instrument used.
Visualization of Pathways and Workflows
Metabolic Pathway of ADB-FUBINACA
References
ADB-FUBICA: A Technical Guide for Analytical Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of ADB-FUBICA, a synthetic cannabinoid, for research, forensic, and drug development applications. The information presented herein is intended to serve as a core resource for the analytical characterization and understanding of this compound.
Physicochemical and Pharmacological Data
Quantitative data for this compound and its closely related analog, ADB-FUBINACA, are summarized below. These values are essential for the preparation of analytical standards and the interpretation of experimental results.
| Property | This compound | ADB-FUBINACA | Source |
| Formal Name | N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxamide | N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide | [1][2] |
| CAS Number | 2748161-90-0 | 1445583-51-6 | [1][2] |
| Molecular Formula | C22H24FN3O2 | C21H23FN4O2 | [1][2] |
| Formula Weight | 381.4 g/mol | 382.4 g/mol | [1][2] |
| Purity | ≥98% | ≥98% | [1][2] |
| Formulation | A crystalline solid | A neat solid or 1 mg/ml solution in acetonitrile | [1][2] |
| Solubility (this compound) | DMF: 5 mg/ml, DMSO: 10 mg/ml, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml, Ethanol: 2 mg/ml | N/A | [1] |
| λmax | 216, 289 nm | 302 nm | [1] |
| CB1 Receptor EC50 | 2.6 nM | 1.2 nM | [3] |
| CB2 Receptor EC50 | 3.0 nM | 3.5 nM | [1][3] |
Experimental Protocols
Detailed methodologies for the analysis of this compound and related synthetic cannabinoids are crucial for obtaining accurate and reproducible data.
Sample Preparation for Analysis
For gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analysis of seized materials, a standard protocol involves the extraction of the analyte from the sample matrix.
-
Extraction for GC-MS: 5 mg of the powdered sample is extracted with 5 mL of methanol (B129727) by ultrasonication for 10 minutes.[4]
-
Extraction for LC-MS: The solution prepared for GC-MS is diluted to 1 µg/mL with methanol and filtered through a 0.22 µm centrifugal filter.[4]
In Vitro Metabolism Studies
Understanding the metabolic fate of this compound is critical for identifying appropriate biomarkers of consumption. In vitro metabolism studies are typically conducted using human liver microsomes (HLM) or hepatocytes.
-
Metabolic Stability Assay (HLM): The metabolic stability of ADB-FUBINACA was evaluated in human liver microsome incubations. The microsomal half-life was determined to be 39.7 minutes.[5][6]
-
Metabolite Profiling (Human Hepatocytes): Metabolites were identified after 1 and 3-hour incubations with pooled human hepatocytes.[5][6] The analysis of the resulting metabolites is typically performed using high-resolution mass spectrometry.[5]
Analytical Instrumentation and Conditions
-
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): This is a preferred technique for the analysis of thermally unstable compounds like many synthetic cannabinoids.[7] Metabolite separation can be achieved using an Ultra Biphenyl column, and data acquired using full-scan TOF-MS and information-dependent acquisition MS/MS.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also frequently used for the detection and quantification of synthetic cannabinoids in various samples.[7]
Visualized Workflows and Pathways
The following diagrams illustrate key aspects of this compound's structure, analysis, mechanism of action, and metabolism.
Caption: Chemical structure of this compound.
Caption: General analytical workflow for this compound.
Caption: this compound signaling pathway.
Caption: Major metabolic pathways of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. ADB-FUBINACA - Wikipedia [en.wikipedia.org]
- 4. Four types of cannabimimetic indazole and indole derivatives, ADB-BINACA, AB-FUBICA, this compound, and AB-BICA, identified as new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Navigating the Analytical Landscape of ADB-FUBICA: A Technical Guide to Solubility and Stability
For Immediate Release
Shanghai, China – December 15, 2025 – In the dynamic field of novel psychoactive substances (NPS) analysis, a comprehensive understanding of the physicochemical properties of emerging compounds is paramount for researchers, forensic scientists, and drug development professionals. This technical guide provides an in-depth analysis of the solubility and stability of ADB-FUBICA, a synthetic cannabinoid of significant interest, in common laboratory solvents. This document aims to serve as a critical resource for ensuring accurate quantification, effective method development, and safe handling of this compound.
Core Findings: Solubility Profile of this compound
The solubility of this compound in various organic solvents is a critical parameter for the preparation of stock solutions, calibration standards, and quality control samples. Quantitative data, primarily sourced from chemical suppliers, reveals a varying degree of solubility across common laboratory solvents. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) demonstrate the highest capacity for dissolving this compound, while ethanol (B145695) shows a more limited, yet still useful, solubility. The data is summarized in the table below for easy reference and comparison.
| Solvent | Solubility (mg/mL) |
| Dimethyl sulfoxide (DMSO) | 10 |
| Dimethylformamide (DMF) | 5 |
| Ethanol | 2 |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 |
Table 1: Quantitative Solubility of this compound in Common Laboratory Solvents
Stability Characteristics and Degradation Pathways
The stability of this compound is a crucial consideration for the integrity of analytical standards and the interpretation of toxicological findings. As a crystalline solid, this compound is reported to be stable for at least five years when stored at -20°C.[1] However, in solution, the molecule's stability is influenced by the solvent, storage temperature, and exposure to light.
A key structural feature impacting the stability of this compound is its terminal amide group. Studies have indicated that this amide bond is susceptible to hydrolysis, which can lead to the formation of degradation products.[2] This chemical instability suggests that stock solutions of this compound may degrade over time, particularly if not stored under optimal conditions. While comprehensive studies on the long-term stability of this compound in various organic solvents are not extensively available in the public domain, the stability of the closely related synthetic cannabinoid, ADB-FUBINACA, has been investigated in biological matrices, showing good stability in blood at room temperature, 4°C, and -20°C for at least 30 days.
The primary degradation pathway for this compound is anticipated to be the hydrolysis of the terminal amide, yielding a carboxylic acid metabolite. This reaction can be influenced by the pH and water content of the solvent. The following diagram illustrates the proposed primary degradation pathway.
Proposed primary degradation pathway of this compound.
Experimental Protocols for Analysis
Accurate and reliable analysis of this compound is essential for both research and forensic applications. The most commonly employed analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation for Analysis
Given the solubility profile, stock solutions of this compound are typically prepared in methanol (B129727) or DMSO. For analytical purposes, these stock solutions are then further diluted with the mobile phase or an appropriate solvent to create calibration standards and quality control samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the identification and quantification of synthetic cannabinoids.
Sample Preparation: A methanolic solution of this compound is prepared. For analysis of seized materials, the material is typically extracted with methanol.
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS or equivalent).
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a low temperature (e.g., 150°C), ramp up to a high temperature (e.g., 300°C), and hold for a few minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Full scan mode is used for identification, and selected ion monitoring (SIM) mode can be used for quantification to enhance sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity and is particularly well-suited for the analysis of complex matrices.
Sample Preparation: Samples are typically dissolved in methanol or acetonitrile (B52724) and then diluted with the initial mobile phase.
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.
The following diagram illustrates a general experimental workflow for the analysis of this compound.
General experimental workflow for this compound analysis.
Conclusion
This technical guide provides essential data and protocols for the accurate and reliable handling and analysis of this compound. The quantitative solubility data presented herein will aid in the preparation of standard solutions, while the discussion on stability and degradation highlights the importance of proper storage and handling to ensure the integrity of analytical results. The detailed experimental protocols for GC-MS and LC-MS/MS offer a solid foundation for method development and validation. As the landscape of NPS continues to evolve, a thorough understanding of the fundamental chemical properties of these compounds remains a cornerstone of effective research and forensic investigation. Further research into the long-term stability of this compound in various laboratory solvents under different environmental conditions is warranted to further refine best practices for its use as an analytical standard.
References
Methodological & Application
Application Notes and Protocols for LC-MS/MS Quantification of ADB-FUBINACA in Blood
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of ADB-FUBINACA in whole blood samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols detailed below are compiled from validated methodologies to ensure accuracy and reliability for research, clinical, and forensic applications.
Introduction
ADB-FUBINACA is a potent synthetic cannabinoid receptor agonist that has been identified in numerous forensic cases.[1] Accurate and sensitive quantification in biological matrices such as blood is crucial for toxicological assessment and understanding its pharmacokinetic profile. LC-MS/MS is the preferred analytical technique for thermally unstable compounds like synthetic cannabinoids, offering high sensitivity and specificity.[2] This method is designed for the reliable determination of ADB-FUBINACA in whole blood.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting ADB-FUBINACA from whole blood.[3]
Materials:
-
Whole blood sample
-
Ice-cold acetonitrile (B52724)
-
Internal Standard (IS) solution (e.g., JWH-018-d9)[3]
-
Microcentrifuge tubes (2.0 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
Reconstitution solution (e.g., 0.1% formic acid in acetonitrile/water (1:4, v/v))[3]
Procedure:
-
Pipette 0.2 mL of the whole blood sample into a 2.0 mL microcentrifuge tube.[3]
-
Add a known concentration of the internal standard to the sample.
-
Add 0.6 mL of ice-cold acetonitrile dropwise while continuously vortexing the sample.[3]
-
Vortex the mixture for 5 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at 13,000 rpm for 5 minutes.[3]
-
Carefully transfer the supernatant (organic solvent) to a clean tube.
-
Evaporate the acetonitrile to dryness under a gentle stream of nitrogen at 30°C.[3]
-
Reconstitute the dry residue in 100 µL of the reconstitution solution.[3]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Alternative Sample Preparation: Supported Liquid Extraction (SLE)
SLE is another effective technique for sample clean-up and extraction.[4][5]
Materials:
-
Whole blood sample
-
Internal Standard (IS) solution
-
SLE cartridge
-
Extraction solvent (e.g., ethyl acetate)
-
Evaporator
-
Reconstitution solution
Procedure:
-
Pre-treat the whole blood sample with an internal standard.
-
Load the sample onto the SLE cartridge and wait for it to be absorbed.
-
Apply the extraction solvent to the cartridge to elute the analyte and internal standard.
-
Collect the eluate.
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS injection.
LC-MS/MS Method
The following parameters are recommended for the chromatographic separation and mass spectrometric detection of ADB-FUBINACA.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting |
| Column | Kinetex® C18 (100 x 2.1 mm, 2.6 µm) or equivalent[6] |
| Mobile Phase A | 0.1% Formic Acid in Water[3][6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[3][6] |
| Flow Rate | 0.3 - 0.5 mL/min[6] |
| Injection Volume | 5 - 15 µL[6] |
| Column Temperature | 30 - 40°C[6] |
| Gradient Elution | See Table 2 for a typical gradient program. |
Table 2: Example Gradient Elution Program [6]
| Time (min) | % Mobile Phase B |
| 0.0 - 0.5 | 5 |
| 0.5 - 9.5 | 5 → 95 |
| 9.5 - 12.0 | 95 |
| 12.0 - 12.1 | 95 → 5 |
| 12.1 - 15.0 | 5 |
Mass Spectrometry (MS) Parameters
The analysis is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).[3][6]
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4][6] |
| Capillary Voltage | 3000 - 4000 V[3][6] |
| Source Temperature | 150°C[7] |
| Desolvation Gas | Nitrogen |
| Desolvation Gas Flow | 850 L/h[7] |
| Desolvation Temperature | 420 - 500°C[6][7] |
| Cone Gas Flow | 50 L/h[7] |
| Nebulizer Pressure | 40 psi[3] |
Table 3: MRM Transitions for ADB-FUBINACA
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Use |
| 383.2 | 253.3 | 33 | Quantifier[6] |
| 383.2 | 109.0 | 57 | Qualifier[6] |
| 383.2 | 366.3 | 17 | Qualifier[6] |
Method Validation
A comprehensive validation of the method should be performed to ensure its reliability for the intended application.[4][8] The following parameters should be assessed:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range over which the instrument response is proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable precision and accuracy.
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under different storage conditions.
Table 4: Summary of Reported Quantitative and Validation Data
| Parameter | Reported Value | Reference |
| Linear Range | 1 - 1,000 ng/mL (in rat plasma) | [7] |
| LOD | 0.1 - 6.0 ng/mL | [4][5] |
| LOQ | 1.0 - 6.0 ng/mL | [4][5] |
| Intra-assay Precision | < 14% | [7] |
| Inter-assay Precision | < 14% | [7] |
| Accuracy | 92% - 111% | [7] |
| Recovery | 87% - 90% | [7] |
Data Presentation and Visualization
Experimental Workflow
Caption: Experimental workflow for ADB-FUBINACA quantification.
Method Validation Logic
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. Simultaneous analysis of 29 synthetic cannabinoids and metabolites, amphetamines, and cannabinoids in human whole blood by liquid chromatography-tandem mass spectrometry - A New Zealand perspective of use in 2018. [phfscience.nz]
- 6. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of ADB-FUBINACA and its Metabolites in Human Urine using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
ADB-FUBINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid that has been associated with numerous intoxications and fatalities. Due to its extensive metabolism, the parent compound is often found in very low concentrations or is absent in urine samples. Therefore, the detection of its metabolites is crucial for confirming intake. The primary metabolic pathways for ADB-FUBINACA include hydroxylation of the dimethylpropyl group, dehydrogenation, and hydroxylation of the indazole ring.[1][2] This application note provides a detailed protocol for the extraction, derivatization, and subsequent analysis of ADB-FUBINACA and its major metabolites in human urine using Gas Chromatography-Mass Spectrometry (GC-MS). While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often preferred for its ability to analyze thermally unstable and polar compounds without derivatization, GC-MS remains a widely accessible and powerful technique for toxicological screening.[2]
Metabolic Pathways of ADB-FUBINACA
The metabolism of ADB-FUBINACA is extensive, with major biotransformations occurring via oxidation and hydrolysis. The key metabolic routes include alkyl and indazole hydroxylation, terminal amide hydrolysis, and subsequent glucuronide conjugations.[3][4] The identification of stable and abundant metabolites is essential for developing reliable analytical methods for monitoring ADB-FUBINACA consumption. The primary metabolites recommended as biomarkers for ADB-FUBINACA intake are the hydroxyalkyl, hydroxydehydroalkyl, and hydroxylindazole metabolites.[2]
Experimental Protocol
This protocol is adapted from established methods for the analysis of synthetic cannabinoids in urine.[5][6]
Materials and Reagents
-
ADB-FUBINACA and metabolite reference standards
-
Internal Standard (e.g., JWH-018-d9)
-
β-glucuronidase (from Helix pomatia)
-
Phosphate (B84403) buffer (0.1 M, pH 4)
-
Hexane
-
Ethyl acetate (B1210297)
-
Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Methanol
-
Hydrochloric Acid (20%)
-
Aqueous Ammonia (25%)
-
Nitrogen gas
Sample Preparation
-
Hydrolysis: To 2 mL of urine, add an internal standard. Add 200 μL of β-glucuronidase in 0.1 M phosphate buffer (pH 4).[5] Alternatively, for acid hydrolysis, add 0.3 mL of 20% hydrochloric acid to 2.5 mL of urine.[6] Incubate the mixture at 60-70°C for 1-2 hours.[5][6] Allow the sample to cool to room temperature.
-
Liquid-Liquid Extraction (LLE): Adjust the pH of the hydrolyzed sample to 8-9 with aqueous ammonia.[6] Add 6 mL of a hexane/ethyl acetate (9:1) mixture.[5] Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes. Transfer the organic layer to a clean tube. Repeat the extraction process.
-
Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dried extract, add 25 μL of BSTFA with 1% TMCS.[5] Cap the tube and heat at 70°C for 30 minutes.[5] After cooling, the sample is ready for GC-MS analysis.
GC-MS Parameters
The following parameters are a guideline and may require optimization for individual instruments.
| Parameter | Setting |
| Gas Chromatograph | Agilent 6890 or equivalent |
| Column | HP-5MS UI (30 m x 250 µm i.d., 0.25 µm film thickness) or equivalent[5] |
| Injection Mode | Splitless[5] |
| Injection Volume | 1-2 µL |
| Injector Temperature | 260°C[5] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min[5] |
| Oven Program | Initial temperature 70°C for 2 min, ramp at 30°C/min to 190°C, then ramp at 5°C/min to 290°C and hold for 10 min.[5] A final ramp to 340°C at 40°C/min can be used to clean the column.[5] |
| Mass Spectrometer | Agilent 5973 or equivalent |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Ion Source Temp. | 230°C[5] |
| Quadrupole Temp. | 150°C[5] |
| Transfer Line Temp. | 320°C[5] |
| Acquisition Mode | Full Scan (m/z 40-550) for screening and Selected Ion Monitoring (SIM) for quantification[5] |
Experimental Workflow
The overall workflow for the GC-MS analysis of ADB-FUBINACA in urine samples is depicted below.
Quantitative Data
Comprehensive quantitative validation data for the GC-MS analysis of ADB-FUBINACA and its metabolites in urine is limited in the scientific literature. The table below summarizes available data for related synthetic cannabinoids analyzed by GC-MS and includes LC-MS/MS data for ADB-FUBINACA for comparative purposes. This highlights the need for further development and validation of specific GC-MS methods for ADB-FUBINACA.
| Analyte | Method | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| AB-FUBINACA | GC-MS | Urine | - | - | - | [6] |
| FUB-AMB | GC-MS | Urine | - | - | - | [6] |
| ADB-FUBINACA | LC-MS/MS | Urine | - | 0.1 | - | [7] |
| AMB-FUBINACA | LC-MS/MS | Urine | - | 0.01 | - | [7] |
| JWH-018 | GC-MS | Urine | 0.5 | 1.0 | >85 | |
| JWH-073 | GC-MS | Urine | 0.5 | 1.0 | >85 |
Note: Data for JWH-018 and JWH-073 are representative values from typical validated GC-MS methods for synthetic cannabinoids and are included for illustrative purposes.
Discussion
The presented protocol provides a robust framework for the analysis of ADB-FUBINACA and its metabolites in urine by GC-MS. The hydrolysis step is critical as many synthetic cannabinoid metabolites are excreted as glucuronide conjugates.[5][6] Both enzymatic and acid hydrolysis can be effective, though enzymatic hydrolysis is generally considered milder. Liquid-liquid extraction with a non-polar solvent system provides a clean extract suitable for GC-MS analysis. Derivatization with a silylating agent like BSTFA is necessary to increase the volatility and thermal stability of the polar hydroxylated metabolites, improving their chromatographic peak shape and sensitivity.[2]
The major challenge in the analysis of ADB-FUBINACA by GC-MS is the lack of commercially available certified reference materials for all its metabolites and the limited published data on validated quantitative methods. While the protocol provided is based on sound analytical principles for similar compounds, method validation, including the determination of LOD, LOQ, linearity, precision, and accuracy, must be performed by each laboratory for the specific target analytes.
Conclusion
This application note details a comprehensive protocol for the GC-MS analysis of ADB-FUBINACA and its metabolites in urine. The methodology, encompassing enzymatic or acid hydrolysis, liquid-liquid extraction, and silylation, is designed to provide a reliable and sensitive approach for the detection and quantification of these potent synthetic cannabinoids. The successful implementation of this method will aid researchers and forensic toxicologists in accurately identifying and quantifying ADB-FUBINACA exposure in clinical and forensic settings. Further research is warranted to establish fully validated quantitative GC-MS methods for a broader range of ADB-FUBINACA metabolites.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. probiologists.com [probiologists.com]
- 7. preprints.org [preprints.org]
Validated Analytical Method for the Quantification of ADB-FUBINACA in Biological Matrices
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADB-FUBINACA is a potent synthetic cannabinoid receptor agonist that has been identified in numerous forensic cases and is associated with significant adverse health effects. The development of robust and validated analytical methods for the accurate identification and quantification of ADB-FUBINACA in biological samples is crucial for clinical toxicology, forensic investigations, and drug metabolism studies. This document provides detailed protocols and validation data for the analysis of ADB-FUBINACA using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), the most frequently employed techniques for its determination.[1][2] LC-MS/MS is often preferred for its suitability in analyzing thermally unstable compounds like many synthetic cannabinoids.[1][2]
Analytical Methods and Validation Parameters
The following tables summarize the quantitative validation parameters for the analysis of ADB-FUBINACA in various biological matrices using LC-MS/MS and GC-MS. These parameters include the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision, which are essential for ensuring the reliability of the analytical results.[3][4][5][6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the detection of ADB-FUBINACA and its metabolites.[7]
Table 1: LC-MS/MS Method Validation Parameters for ADB-FUBINACA
| Matrix | Linearity Range | r² | LOD | LOQ | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| Rat Plasma | 0.1-100 ng/mL | >0.99 | 0.003-0.004 ng/mL | 0.012-0.016 ng/mL | 95.4-106.8 | Intra-assay: 1.3-9.0, Inter-assay: 3.0-8.6 | [2] |
| Rat Urine | 0.1-100 ng/mL | >0.99 | 0.00125-0.002 ng/mL | 0.003-0.005 ng/mL | 92.0-106.8 | Intra-assay: 2.8-6.7, Inter-assay: 3.9-8.8 | [2] |
| Human Hair | 1-100 pg/mg | >0.99 | 0.5-5 pg/mg | 1-10 pg/mg | 36.1-93.3 | - | [8] |
| Human Blood | 1-50 ng/mL | - | - | 0.5-1 ng/mL | >50% (LLE) | - | [9] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of ADB-FUBINACA, though derivatization may be necessary for its metabolites to improve volatility and thermal stability.[1]
Table 2: GC-MS/MS Method Validation Parameters for Synthetic Cannabinoids (including ADB-FUBINACA analogues)
| Matrix | Linearity Range (ng/mL) | r² | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (% Bias) | Precision (% RSD) | Reference |
| Whole Blood | 0.5-500 | >0.99 | 0.1-0.11 | 0.50 | 2.4-7.3 | 4.6-8.3 | [10] |
Experimental Protocols
The following are detailed protocols for the extraction and analysis of ADB-FUBINACA from biological samples.
Protocol 1: LC-MS/MS Analysis of ADB-FUBINACA in Human Hair
This protocol is adapted from a validated method for the simultaneous identification of 29 synthetic cannabinoids and their metabolites in human hair.[8]
3.1.1. Sample Preparation: Methanolic Extraction
-
Weigh 20 mg of hair into a 2 mL microcentrifuge tube.
-
Add 1 mL of methanol.
-
Perform cryogenic grinding of the hair sample.
-
Vortex the tube for 30 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3.1.2. LC-MS/MS Instrumental Conditions
-
LC System: Waters Acquity UPLC
-
Column: Waters Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm)
-
Mobile Phase A: 20 mmol/L ammonium (B1175870) acetate (B1210297), 0.1% formic acid, and 5% acetonitrile (B52724) in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to ensure separation of analytes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitored Transitions: Specific precursor and product ions for ADB-FUBINACA should be determined and optimized.
Protocol 2: GC-MS/MS Analysis of Synthetic Cannabinoids in Whole Blood
This protocol is based on a validated method for the quantification of synthetic cannabinoids in blood samples.[10]
3.2.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 0.5 mL of whole blood, add 50 µL of internal standard solution.
-
Add 5 mL of 100 mM sodium acetate buffer (pH 5).
-
Vortex mix the sample.
-
Load the entire sample onto a conditioned SPE cartridge.
-
Wash the cartridge with a suitable solvent to remove interferences.
-
Elute the analytes with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
3.2.2. GC-MS/MS Instrumental Conditions
-
GC System: Agilent 7890 GC or equivalent
-
Column: DB-200 (30 m x 0.25 mm x 0.25 µm) or similar mid-polarity column[11]
-
Carrier Gas: Helium
-
Inlet Temperature: 250°C
-
Oven Program: A temperature program optimized to separate ADB-FUBINACA from other analytes. An example could be an isothermal program.[11]
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electron Ionization (EI)
-
Monitored Transitions: Specific precursor and product ions for ADB-FUBINACA should be determined and optimized.
Visualized Workflows
The following diagrams illustrate the key experimental and logical workflows described in this document.
Caption: Solid-Phase Extraction (SPE) Workflow for ADB-FUBINACA from Whole Blood.
Caption: Key Parameters in the Analytical Method Validation Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. Guidance for the Validation of Analytical Methodology and Calibration of Equipment [unodc.org]
- 5. wjarr.com [wjarr.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. open.bu.edu [open.bu.edu]
- 10. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Framework for the Development of Targeted Gas Chromatography Mass Spectrometry (GC-MS) Methods: Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ADB-FUBICA In Vitro Cannabinoid Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro binding affinity of ADB-FUBICA, a synthetic cannabinoid, for the human cannabinoid receptors CB1 and CB2. The provided methodology is based on a competitive radioligand binding assay, a standard and widely accepted technique for characterizing receptor-ligand interactions.
Introduction
This compound is a potent synthetic cannabinoid receptor agonist.[1] Understanding its binding affinity for cannabinoid receptors, primarily the CB1 and CB2 receptors, is crucial for elucidating its pharmacological and toxicological profile. The CB1 receptor is predominantly found in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is primarily located in the immune system.[1] This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound, which is a measure of its binding affinity for the CB1 and CB2 receptors.
Principle of the Assay
The assay is based on the principle of competitive binding. A radiolabeled ligand with known high affinity for the cannabinoid receptor (e.g., [3H]-CP-55,940 or [3H]-WIN 55,212-2) is used to label the receptors.[2] The test compound, this compound, is then added in increasing concentrations. This compound will compete with the radioligand for binding to the receptor. By measuring the displacement of the radioligand at various concentrations of this compound, the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) can be determined. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Quantitative Data Summary
The following table summarizes the binding affinity and functional activity of the structurally related synthetic cannabinoid, ADB-FUBINACA, at human CB1 and CB2 receptors. This data is provided for comparative purposes.
| Compound | Receptor | Binding Affinity (Ki) | Functional Activity (EC50) |
| ADB-FUBINACA | CB1 | 0.36 nM[3][4][5] | 0.98 nM ([35S]GTPγS)[3][4][5] |
| ADB-FUBINACA | CB1 | - | 1.2 nM[5][6] |
| ADB-FUBINACA | CB2 | - | 3.5 nM[5][6] |
Experimental Protocol
Materials and Reagents
-
Receptor Source: Commercially available cell membranes prepared from cells stably expressing human CB1 or CB2 receptors (e.g., from CHO-K1 or HEK-293 cells).
-
Radioligand: [3H]-CP-55,940 or [3H]-WIN 55,212-2 (specific activity ~120-180 Ci/mmol).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Scintillation Cocktail: A commercially available liquid scintillation cocktail suitable for aqueous samples.
-
Apparatus:
-
96-well microplates
-
Pipettes
-
Cell harvester
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation vials
-
Liquid scintillation counter
-
Incubator
-
Experimental Workflow
Caption: Experimental workflow for the in vitro cannabinoid receptor binding assay.
Step-by-Step Procedure
-
Preparation of Reagents: Prepare all buffers and solutions as described in the "Materials and Reagents" section.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in the assay buffer. A typical concentration range would be from 10⁻¹² M to 10⁻⁵ M.
-
Assay Setup: In a 96-well microplate, add the following components in triplicate for each condition:
-
Total Binding: Assay buffer, receptor membranes, and radioligand.
-
Non-specific Binding: Assay buffer, receptor membranes, radioligand, and a high concentration of a non-radiolabeled ligand (e.g., 10 µM WIN 55,212-2).
-
Competitive Binding: Assay buffer, receptor membranes, radioligand, and each dilution of this compound.
-
-
Incubation: Incubate the microplate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add a suitable volume of scintillation cocktail, and allow them to equilibrate.
-
Data Acquisition: Measure the radioactivity in each vial using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) to determine the specific binding of the radioligand.
-
Generate a Competition Curve: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.
-
Determine the IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value of this compound.
-
Calculate the Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Signaling Pathway and Logical Relationships
Principle of Competitive Binding
Caption: Diagram illustrating the competitive binding principle.
This protocol provides a robust framework for assessing the in vitro cannabinoid receptor binding affinity of this compound. Adherence to these guidelines will enable researchers to generate reliable and reproducible data, contributing to a better understanding of the pharmacology of this synthetic cannabinoid.
References
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADB-FUBINACA - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Functional Assays of ADB-FUBICA using β-Arrestin Recruitment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADB-FUBICA is a potent synthetic cannabinoid receptor agonist that demonstrates high affinity and efficacy for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] Understanding the functional consequences of its interaction with these receptors is crucial for both clinical research and drug development. Beyond the canonical G-protein signaling, the recruitment of β-arrestin by G-protein coupled receptors (GPCRs) like CB1 and CB2 represents a critical pathway for receptor desensitization, internalization, and G-protein-independent signaling. Functional assays that specifically measure β-arrestin recruitment are therefore invaluable tools for characterizing the pharmacological profile of ligands such as this compound.
These application notes provide a detailed protocol for a common and robust method to quantify this compound-induced β-arrestin recruitment: the PathHunter® β-arrestin recruitment assay. This chemiluminescent assay, based on enzyme fragment complementation, offers a high-throughput-compatible platform for determining the potency and efficacy of compounds.
Signaling Pathway: CB1/CB2 Receptor Activation and β-Arrestin Recruitment
Upon binding of an agonist like this compound, the CB1 or CB2 receptor undergoes a conformational change. This leads to its phosphorylation by G-protein-coupled receptor kinases (GRKs). The phosphorylated receptor then serves as a high-affinity binding site for β-arrestin. This interaction sterically hinders further G-protein coupling, leading to desensitization, and also initiates a cascade of downstream signaling events independent of G-proteins.
CB1/CB2 Receptor Activation and β-Arrestin Recruitment Pathway.
Quantitative Data Summary
| Compound | Receptor | Parameter | Value | Reference |
| This compound | hCB1 | EC50 | 2.6 nM | [1] |
| hCB2 | EC50 | 3.0 nM | [1] | |
| ADB-FUBIATA | hCB1 | Emax | 141% (relative to CP55,940) | [2] |
Note: EC50 values for this compound are likely from G-protein activation assays but indicate high potency. The Emax value for ADB-FUBIATA is from a β-arrestin2 recruitment assay and suggests this compound would also have high efficacy.
Experimental Protocols
PathHunter® β-Arrestin Recruitment Assay
This protocol is adapted for the analysis of this compound using the DiscoverX PathHunter® β-arrestin assay platform. This assay utilizes enzyme fragment complementation (EFC) with β-galactosidase. The CB1 or CB2 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to the larger enzyme acceptor (EA) fragment. Upon this compound-induced interaction of the receptor and β-arrestin, the fragments combine to form an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.
Materials:
-
PathHunter® eXpress CB1 or CB2 β-Arrestin GPCR Assay cell line (DiscoverX)
-
Cell culture medium (as recommended by the manufacturer)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
384-well white, solid-bottom assay plates
-
PathHunter® Detection Reagents (DiscoverX)
-
Multimode plate reader with chemiluminescence detection capabilities
Experimental Workflow:
Experimental workflow for the PathHunter® β-arrestin recruitment assay.
Procedure:
-
Cell Culture and Plating:
-
Culture the PathHunter® CB1 or CB2 β-arrestin cells according to the manufacturer's instructions.
-
On the day of the assay, harvest the cells using trypsin-EDTA and resuspend them in the appropriate assay medium.
-
Plate the cells in a 384-well white, solid-bottom assay plate at the density recommended by the manufacturer.
-
Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in the assay buffer to generate a range of concentrations for the dose-response curve. Ensure the final DMSO concentration in the assay wells is consistent and typically ≤ 0.1%.
-
-
Compound Addition and Incubation:
-
Carefully add the diluted this compound solutions to the appropriate wells of the 384-well plate containing the cells. Include wells with vehicle control (DMSO) for baseline measurement and a positive control (a known potent CB1/CB2 agonist) if desired.
-
Incubate the plate for 90 minutes at 37°C.
-
-
Detection:
-
Prepare the PathHunter® detection reagent mixture according to the manufacturer's protocol.
-
After the incubation period, add the detection reagent mixture to each well of the assay plate.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Signal Measurement:
-
Measure the chemiluminescent signal from each well using a multimode plate reader.
-
Data Analysis and Interpretation:
-
Normalization:
-
Subtract the average background signal (from wells with no cells or vehicle-only) from all data points.
-
Normalize the data by setting the vehicle control as 0% and the signal from a saturating concentration of a reference full agonist as 100%.
-
-
Dose-Response Curve:
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to generate a dose-response curve.
-
-
Determination of EC50 and Emax:
-
From the dose-response curve, determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum response elicited by this compound).
-
The resulting EC50 value will provide a quantitative measure of this compound's potency in recruiting β-arrestin to the target receptor, while the Emax value will indicate its efficacy relative to a reference agonist. This data is crucial for understanding the potential for receptor desensitization and the activation of β-arrestin-mediated signaling pathways by this compound.
References
Application Notes and Protocols for the Analysis of ADB-FUBINACA in Hair
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of sample preparation techniques for the quantitative analysis of ADB-FUBINACA, a potent synthetic cannabinoid, in human hair. The following protocols are designed to ensure accurate and reliable detection, crucial for forensic toxicology, clinical research, and drug development.
Introduction
ADB-FUBINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide) is a designer drug that has been identified in synthetic cannabis blends. Its high potency necessitates sensitive and specific analytical methods for its detection in biological matrices such as hair. Hair analysis offers a wide window of detection, providing valuable information on chronic drug exposure. Proper sample preparation is a critical step to eliminate external contamination and efficiently extract the analyte from the complex hair matrix. This document outlines validated methods for the decontamination, extraction, and subsequent analysis of ADB-FUBINACA in hair samples.
Data Presentation: Method Validation Parameters
The following tables summarize key quantitative data from validated methods for the analysis of synthetic cannabinoids, including ADB-FUBINACA, in hair. These parameters are essential for evaluating method performance and ensuring reliable results.
Table 1: Overview of Method Performance for Synthetic Cannabinoid Analysis in Hair
| Analyte(s) | Method | LLD/LOD (pg/mg) | LLOQ (pg/mg) | Recovery (%) | Reference |
| 29 Synthetic Cannabinoids (including ADB-BUTINACA) | UPLC-MS/MS | 0.5 - 5 | 1 - 10 | 36.1 - 93.3 | [1][2] |
| 5 Synthetic Cannabinoids | UPLC-MS/MS | 0.5 | 1 | - | [3] |
| MDMB-4en-PINACA and ADB-BUTINACA | GC-MS/MS | 10 | 20 | - | [3] |
| 137 Drugs of Abuse and NPS | UHPLC-MS/MS | - | 4 - 40 | - | [4][5] |
| AB-PINACA | LC-MS/MS | 0.5 | 1 | - | [6] |
LLD: Lower Limit of Detection; LOD: Limit of Detection; LLOQ: Lower Limit of Quantification; UPLC-MS/MS: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry; GC-MS/MS: Gas Chromatography-Tandem Mass Spectrometry; UHPLC-MS/MS: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry; NPS: New Psychoactive Substances.
Experimental Protocols
The following sections detail the recommended protocols for the preparation of hair samples for ADB-FUBINACA analysis.
Protocol 1: General Hair Sample Preparation Workflow
This protocol provides a standard workflow for hair analysis, incorporating decontamination, pulverization, and extraction steps.
1. Decontamination:
-
Wash hair samples sequentially with an organic solvent followed by an aqueous solution to remove external contaminants.[7]
-
A recommended procedure involves a single wash with methanol (B129727), followed by a single wash with an aqueous sodium dodecyl sulfate (B86663) (SDS) solution, and a final rinse with Milli-Q water.[7]
-
Alternatively, for some drugs, dichloromethane (B109758) has been shown to be an efficient organic solvent for decontamination.[8][9]
2. Pulverization/Grinding:
-
After decontamination and drying, finely cut or pulverize the hair sample to increase the surface area for efficient extraction.
-
Cryo-grinding (pulverization at low temperatures) is an effective method.[1][2]
3. Extraction:
-
Incubate the pulverized hair sample with an appropriate organic solvent to extract the target analyte.
-
Methanol is a commonly used and effective solvent for the extraction of synthetic cannabinoids from hair.[1][2][10]
-
For a broad range of analytes, a two-step extraction using methanol followed by a mixture of methanol and an acidic buffer can improve extraction efficiency.[10][11]
-
Ultrasonic-assisted extraction (UAE) can be employed to enhance extraction efficiency and reduce extraction time.[12][13][14]
4. Clean-up and Analysis:
-
After extraction, centrifuge the sample and collect the supernatant.
-
The extract can be evaporated to dryness and reconstituted in a suitable solvent for analysis by a validated chromatographic method, such as LC-MS/MS or GC-MS/MS.[2][8]
Protocol 2: Detailed Methanol-Based Extraction
This protocol provides a more detailed procedure for a methanol-based extraction method.
Materials:
-
Hair sample (20-50 mg)
-
Methanol (analytical grade)
-
Dichloromethane (analytical grade)
-
Sodium Dodecyl Sulfate (SDS) solution (1% in Milli-Q water)
-
Milli-Q water
-
Internal Standard (e.g., ADB-FUBINACA-d7)
-
Centrifuge tubes (1.5 mL or 2 mL)
-
Ball mill or cryogenic grinder
-
Ultrasonic bath
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Decontamination: a. Place the hair sample (approx. 20 mg) in a glass tube. b. Add 1 mL of dichloromethane and vortex for 2 minutes. Discard the solvent. c. Add 1 mL of methanol and vortex for 2 minutes. Discard the solvent. d. Add 1 mL of Milli-Q water and vortex for 2 minutes. Discard the water. e. Dry the hair sample at room temperature.
-
Pulverization: a. Transfer the decontaminated and dried hair into a grinding vial with a metal ball. b. Freeze the vial in liquid nitrogen for 2 minutes. c. Grind the hair in a ball mill for 10 minutes at a suitable frequency.
-
Extraction: a. Transfer the pulverized hair to a centrifuge tube. b. Add 1 mL of methanol and the internal standard. c. Vortex for 10 seconds. d. Place the tube in an ultrasonic bath for 2 hours at 40°C. e. Centrifuge at 10,000 x g for 5 minutes.
-
Sample Analysis: a. Transfer the supernatant to a new tube. b. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. c. Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis. d. Inject an aliquot into the LC-MS/MS system.
Visualizations
The following diagrams illustrate the key workflows in hair sample preparation for ADB-FUBINACA analysis.
Caption: General workflow for hair sample preparation.
Caption: Comparison of decontamination protocols.
Caption: Comparison of extraction methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation and application of a method for the quantification of 137 drugs of abuse and new psychoactive substances in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. Evidence based decontamination protocols for the removal of external Δ9-tetrahydrocannabinol (THC) from contaminated hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Comparison of different extraction procedures for drugs in hair of drug addicts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Systematic assessment of different solvents for the extraction of drugs of abuse and pharmaceuticals from an authentic hair pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Microwave- and Ultrasound-Assisted Extraction of Cannabinoids and Terpenes from Cannabis Using Response Surface Methodology [mdpi.com]
- 13. Ultrasound-Assisted Extraction of Cannabinoids from Cannabis Sativa for Medicinal Purpose - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Adb-fubica in Neuroblastoma Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adb-fubica is a synthetic cannabinoid that has been the subject of growing interest within the scientific community for its potential biological activities. This document provides detailed application notes and protocols for the use of this compound in neuroblastoma cell line studies. Neuroblastoma is the most common extracranial solid tumor in childhood, and novel therapeutic strategies are urgently needed. The protocols and data presented herein are intended to guide researchers in investigating the effects of this compound on neuroblastoma cell viability, proliferation, and the underlying signaling pathways. While direct research on this compound in neuroblastoma is emerging, the information provided is based on the established effects of similar synthetic cannabinoids in neuroblastoma and other cancer cell lines, offering a foundational framework for experimentation.
Data Presentation: Efficacy of Synthetic Cannabinoids in Neuroblastoma Cell Lines
The following tables summarize the quantitative data on the effects of synthetic cannabinoids on the viability and proliferation of the SH-SY5Y human neuroblastoma cell line. This data, derived from studies on compounds with similar mechanisms of action to this compound, provides a reference for expected outcomes in experimental settings.
| Compound | Cell Line | Assay | Concentration | Effect |
| This compound | SH-SY5Y | Proliferation (SRB) | 1 pM | 1067% of control |
| 1 nM | 1026% of control | |||
| 1 µM | 977% of control | |||
| JWH-133 | SH-SY5Y | Viability (MTT) | 10-40 µM | Concentration-dependent decrease |
| Proliferation (BrdU) | 10-40 µM | Concentration-dependent decrease | ||
| WIN55,212-2 | IMR-5 | Viability | 5, 10, 20 µM | Significant dose-dependent reduction |
Signaling Pathways
Synthetic cannabinoids primarily exert their effects through the activation of cannabinoid receptors, CB1 and CB2. In the context of cancer, the activation of these receptors can modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.
This compound and CB1 Receptor-Mediated Signaling
This compound is known to be a potent agonist of the CB1 receptor. The binding of this compound to CB1 can initiate a signaling cascade that may lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This can subsequently influence downstream pathways like MAPK/ERK.
Hypothetical this compound-Induced Apoptosis Pathway in Neuroblastoma
Based on the actions of similar synthetic cannabinoids in other cancer types, this compound may induce apoptosis through the modulation of the PI3K/Akt pathway, leading to the activation of pro-apoptotic proteins like BAD and the caspase cascade.
Experimental Protocols
Cell Proliferation and Viability Assay (Sulforhodamine B - SRB)
This protocol is adapted for determining cell density based on the measurement of cellular protein content.
Materials:
-
Neuroblastoma cells (e.g., SH-SY5Y)
-
Complete culture medium
-
This compound
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
Procedure:
-
Cell Seeding: Plate neuroblastoma cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a range of this compound concentrations and incubate for the desired period (e.g., 24, 48, 72 hours).
-
Cell Fixation: Gently add cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well and shake for 5 minutes to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for the detection of apoptosis by flow cytometry.
Materials:
-
Neuroblastoma cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat neuroblastoma cells with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour.
Application Notes & Protocols: High-Resolution Mass Spectrometry for the Identification of ADB-FUBICA Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADB-FUBICA is a potent synthetic cannabinoid whose metabolic fate in the human body is of significant interest to toxicologists, forensic scientists, and researchers in drug development. Understanding its biotransformation is crucial for identifying reliable biomarkers of consumption and for assessing the potential toxicity of its metabolites. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a powerful analytical tool for the comprehensive profiling and identification of drug metabolites. This document provides detailed application notes and protocols for the identification of this compound metabolites using LC-HRMS techniques based on in vitro studies with human liver microsomes (HLMs) and hepatocytes.
Metabolic Pathways of this compound
In vitro studies using human liver microsomes and hepatocytes have elucidated the primary metabolic pathways of this compound and its structural analog, ADB-FUBINACA.[1][2][3] The major biotransformations include:
-
Hydroxylation: This is a predominant metabolic route, occurring on both the alkyl side chain (hydroxyalkyl metabolites) and the indazole core (hydroxylindazole metabolites).[1][2][3]
-
Dehydrogenation: The formation of hydroxydehydroalkyl metabolites has also been observed.[1][2][3]
-
Amide Hydrolysis: The terminal amide group can be hydrolyzed.[1][2][3][4]
-
N-Dealkylation: Cleavage of the N-dealkylated metabolites can occur.[1][2][4]
-
Glucuronidation: Subsequent conjugation of hydroxylated metabolites with glucuronic acid is a common phase II metabolic pathway.[1][2][3]
Based on these findings, it is recommended to target hydroxyalkyl, hydroxydehydroalkyl, and hydroxylindazole metabolites as specific markers for confirming this compound or ADB-FUBINACA intake.[1][2][3] N-dealkylated metabolites are generally not considered specific markers.[1][2][3]
Quantitative Data Summary
The following table summarizes key quantitative data from in vitro metabolism studies of the related compound ADB-FUBINACA, which provides valuable insights for this compound studies.
| Parameter | Value | Matrix | Reference |
| Microsomal Half-life (T1/2) | 39.7 ± 0.1 min | Human Liver Microsomes | [2] |
| In Vitro Intrinsic Clearance (CLint micr) | 17.5 ± 0.1 µL/min/mg | Human Liver Microsomes | [2] |
| Predicted Hepatic Clearance (CLhep) | 9.0 mL/min/kg | - | [2] |
| Extraction Ratio (ER) | 0.5 | - | [2] |
| ADB-FUBINACA Peak Area (0 h) | 7.8 x 106 | Human Hepatocytes | [2] |
| ADB-FUBINACA Peak Area (1 h) | 4.8 x 106 | Human Hepatocytes | [2] |
| ADB-FUBINACA Peak Area (3 h) | 2.3 x 106 | Human Hepatocytes | [2] |
Experimental Protocols
In Vitro Metabolism with Human Liver Microsomes (HLMs)
This protocol is designed to assess the metabolic stability and identify Phase I metabolites of this compound.
Materials:
-
This compound standard
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.5 M Potassium phosphate (B84403) buffer (pH 7.4)
-
Methanol
-
Acetonitrile (ice-cold)
-
Distilled water
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine 780 µL of distilled water, 100 µL of 0.5 M potassium phosphate buffer (pH 7.4), and 10 µL of 100 µmol/L this compound in methanol.[2]
-
Pre-incubation: Thaw HLM suspension (20 mg/mL) at 37°C. Add 50 µL of the HLM suspension to the reaction mixture and gently mix. Pre-incubate the mixture at 37°C for 3 minutes.[2]
-
Initiate Reaction: Start the metabolic reaction by adding 50 µL of the NADPH regenerating system solution.[2]
-
Time-Point Sampling: Collect 100 µL aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).[2]
-
Quench Reaction: Immediately stop the reaction in each aliquot by adding an equal volume (100 µL) of ice-cold acetonitrile.[2]
-
Sample Preparation for Analysis: Centrifuge the quenched samples to pellet the protein. Dilute the supernatant with mobile phase A before injection into the LC-HRMS system.[2]
-
Storage: Store samples at -80°C until analysis.[2]
In Vitro Metabolism with Human Hepatocytes
This protocol allows for the identification of both Phase I and Phase II metabolites in a system that more closely mimics the in vivo environment.
Materials:
-
This compound standard
-
Cryopreserved pooled human hepatocytes
-
Hepatocyte incubation medium
-
Methanol
-
Acetonitrile (ice-cold)
Procedure:
-
Hepatocyte Culture: Thaw and culture human hepatocytes according to the supplier's instructions.
-
Incubation: Incubate the hepatocytes with a final concentration of 10 µmol/L this compound for desired time periods (e.g., 1 and 3 hours).[1][2][3]
-
Sample Collection: At the end of the incubation period, collect the entire cell suspension.
-
Quench and Lyse: Quench the metabolic activity and lyse the cells by adding ice-cold acetonitrile.
-
Sample Preparation for Analysis: Centrifuge the sample to remove cell debris. The supernatant can be directly analyzed or further diluted with mobile phase A.
High-Resolution Mass Spectrometry Analysis
Instrumentation:
-
A high-resolution mass spectrometer such as a Sciex 5600+ TripleTOF® or a Thermo Scientific Q-Extractive HF Hybrid Quadrupole-Orbitrap mass spectrometer is recommended.[1][2][3]
-
An ultra-high-performance liquid chromatography (UHPLC) system.
Liquid Chromatography Parameters (Example):
-
Column: A reversed-phase column suitable for metabolite separation, such as an Ultra Biphenyl column.[1][2][3]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate metabolites from the parent drug and from each other.
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Parameters (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).[1][2][3]
-
Acquisition Mode:
-
Full Scan (TOF-MS or Orbitrap): Acquire high-resolution full scan data to detect all potential metabolites. A mass range of m/z 100-1000 is typically sufficient.
-
Information-Dependent Acquisition (IDA) or Data-Dependent Acquisition (DDA): Trigger MS/MS fragmentation for the most intense ions detected in the full scan to obtain structural information for metabolite identification.[1][2][3]
-
-
Collision Energy: Use a ramped or stepped collision energy to generate a rich fragmentation pattern for structural elucidation.
Data Analysis:
-
Utilize specialized software for metabolite identification, such as MetabolitePilot™ or similar programs.[1][2][3] These tools can aid in peak finding, mass defect filtering, and comparison of MS/MS spectra with predicted fragmentation patterns.
Visualizations
Caption: Experimental workflow for this compound metabolite identification.
Caption: Major metabolic pathways of this compound.
References
- 1. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. UPLC-HR-MS/MS-based determination study on the metabolism of four synthetic cannabinoids, this compound, AB-FUBICA, AB-BICA and ADB-BICA, by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming ADB-FUBINACA Instability in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) concerning the instability of ADB-FUBINACA in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My ADB-FUBINACA solution appears to be degrading. What are the common causes?
A1: ADB-FUBINACA, like many synthetic cannabinoids, is susceptible to degradation from several factors. Key causes include:
-
Temperature Fluctuations: Repeated freeze-thaw cycles can significantly degrade ADB-FUBINACA in biological matrices like plasma.[1][2]
-
Improper Storage Temperature: While stable for extended periods when frozen, storage at room temperature or even refrigeration (4°C) can lead to degradation over time.[2][3][4][5]
-
Solvent Choice: The purity and type of solvent can influence stability. It is highly lipophilic with low water solubility.[6][7]
-
Light Exposure: Exposure to UV and ambient light can contribute to the degradation of cannabinoids.[6][8]
-
Oxygen Exposure: Repeated exposure to air can lead to oxidation.[6]
-
pH of the Solution: The stability of cannabinoids can be affected by the pH of the solution.[2]
Q2: What is the recommended solvent for preparing ADB-FUBINACA stock solutions?
A2: Due to its lipophilic nature, ADB-FUBINACA has poor solubility in aqueous solutions.[8] It is recommended to prepare stock solutions in an organic solvent such as acetonitrile, methanol, ethanol, or DMSO.[8][9][10] For assays involving aqueous buffers, a high-concentration stock solution in 100% DMSO can be prepared and then diluted, ensuring the final DMSO concentration remains low (typically <0.5%) to avoid disrupting cellular membranes or protein function.[8]
Q3: How should I store my ADB-FUBINACA solutions to ensure stability?
A3: Proper storage is critical for maintaining the integrity of your ADB-FUBINACA solutions. Follow these guidelines:
-
Long-term Storage: For long-term storage, solutions should be kept at -20°C or -80°C.[3][8][10] At -20°C, ADB-FUBINACA has been shown to be stable for at least 3 years in acetonitrile.[10]
-
Avoid Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use vials to minimize the number of freeze-thaw cycles.[1][3][8]
-
Protect from Light: Use amber glass vials or wrap containers in aluminum foil to protect solutions from light degradation.[6][8]
-
Container Type: Use borosilicate glass vials instead of plastic tubes to prevent adsorptive loss of the compound.[6][11]
-
Inert Atmosphere: For maximum stability, consider flushing the vial with an inert gas like argon or nitrogen before sealing to minimize oxygen exposure.
Q4: I am observing inconsistent results in my cell-based assays. Could this be related to ADB-FUBINACA instability?
A4: Yes, inconsistent results in cell-based assays can be a direct consequence of ADB-FUBINACA instability or poor solubility in the assay buffer. If the compound precipitates out of solution, its effective concentration will be lower and more variable. To mitigate this, consider incorporating a carrier protein like bovine serum albumin (BSA) at 0.1% in your buffer to help maintain the solubility of lipophilic compounds like ADB-FUBINACA.[8]
Troubleshooting Guides
Issue 1: Lower-than-Expected Concentrations in Analytical Measurements
| Potential Cause | Troubleshooting Step |
| Degradation during Storage | Review your storage conditions. Ensure solutions are stored at -20°C or -80°C in amber glass vials and that freeze-thaw cycles are minimized.[1][3][6][8] |
| Adsorption to Container Walls | Switch to borosilicate glass vials if you are using plastic tubes.[6][11] |
| Thermal Degradation during Analysis | If using Gas Chromatography-Mass Spectrometry (GC-MS), be aware that ADB-FUBINACA is thermally unstable.[3] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique.[3] |
| Oxidation | Aliquot solutions to minimize air exposure in the headspace of the vial.[6] |
Issue 2: Poor Solubility and Precipitation in Aqueous Buffers
| Potential Cause | Troubleshooting Step |
| Low Aqueous Solubility | Prepare a high-concentration stock solution in 100% DMSO. When diluting into your final aqueous buffer, ensure the final DMSO concentration is low (typically <0.5%).[8] |
| Precipitation Over Time | Incorporate a carrier protein like 0.1% Bovine Serum Albumin (BSA) in the assay buffer to improve solubility.[8] |
| Incorrect Solvent for Initial Dissolution | Ensure the initial stock solution is prepared in an appropriate organic solvent like acetonitrile, methanol, or DMSO where ADB-FUBINACA is readily soluble.[8][9][10] |
Quantitative Data Summary
Table 1: Stability of ADB-FUBINACA in Biological Matrices
| Matrix | Storage Temperature | Duration | Stability Finding | Reference |
| Human Plasma | -20°C | 105 days | Stable | [3] |
| Human Plasma | 4°C | 105 days | Stable | [3] |
| Human Plasma | 20°C | 315 days | Stable | [3] |
| Human Plasma | 3 Freeze-Thaw Cycles | N/A | Not Stable | [1] |
| Human Blood | Room Temperature | 30 days | Stable | [3] |
| Human Blood | 4°C | 30 days | Stable | [3] |
| Human Blood | -20°C | 30 days | Stable | [3] |
| Serum | -20°C | 1 month | Stable for 82 of 84 substances tested | [2] |
| Serum | -20°C | 315 days | Stable for 51 of 84 substances tested | [2] |
Table 2: In Vitro Metabolic Stability of ADB-FUBINACA
| Parameter | Value | Reference |
| System | Human Liver Microsomes (HLM) | [12][13] |
| Half-life (T1/2) | 39.7 ± 0.1 min | [12][13] |
| In Vitro Intrinsic Clearance (CLint) | 17.5 ± 0.1 µL/min/mg | [12] |
| Predicted Hepatic Clearance (CLhep) | 9.0 mL/min/kg | [12][13] |
| Extraction Ratio (ER) | 0.5 | [12][13] |
Experimental Protocols
Protocol 1: Preparation of ADB-FUBINACA Stock Solution
-
Materials: ADB-FUBINACA powder, appropriate organic solvent (e.g., acetonitrile, methanol, or DMSO), amber borosilicate glass vial, analytical balance.
-
Procedure: a. Weigh the desired amount of ADB-FUBINACA powder using an analytical balance. b. Transfer the powder to an amber borosilicate glass vial. c. Add the appropriate volume of the chosen organic solvent to achieve the desired concentration (e.g., 1 mg/mL). d. Vortex the solution until the powder is completely dissolved. e. Store the stock solution at -20°C or -80°C.
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This protocol is a generalized representation based on common practices.
-
Materials: ADB-FUBINACA stock solution, pooled Human Liver Microsomes (HLM), NADPH-generating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), phosphate (B84403) buffer (pH 7.4), ice-cold acetonitrile.
-
Procedure: a. Prepare a working solution of ADB-FUBINACA by diluting the stock solution in the appropriate buffer. b. In a microcentrifuge tube, combine the phosphate buffer, NADPH-generating system, and the ADB-FUBINACA working solution. c. Pre-incubate the mixture at 37°C for 5 minutes.[9] d. Initiate the metabolic reaction by adding the HLM suspension. e. Incubate at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes). f. Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.[12] This also serves to precipitate the proteins. g. Vortex and centrifuge the samples to pellet the precipitated proteins. h. Transfer the supernatant to a new tube for analysis by LC-MS/MS to quantify the remaining parent compound. i. The half-life can be determined by plotting the natural logarithm of the remaining ADB-FUBINACA concentration against time.
Visualizations
Caption: Major metabolic pathways of ADB-FUBINACA.
Caption: Recommended workflow for handling ADB-FUBINACA solutions.
References
- 1. Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ojp.gov [ojp.gov]
- 5. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 12. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
improving solubility of Adb-fubica for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of ADB-FUBICA for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing a stock solution of this compound?
A1: this compound is a synthetic cannabinoid with poor aqueous solubility. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in an organic solvent. The following table summarizes the solubility of this compound in common laboratory solvents.
Data Presentation: Solubility of this compound
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | --INVALID-LINK-- |
| Dimethylformamide (DMF) | 5 mg/mL | --INVALID-LINK-- |
| Ethanol | 2 mg/mL | --INVALID-LINK-- |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | --INVALID-LINK-- |
Q2: My this compound stock solution in DMSO precipitates when I dilute it in my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue known as "solvent shock," where a compound that is soluble in a high concentration of an organic solvent precipitates when diluted into an aqueous solution. Here are several strategies to prevent this:
-
Optimize the Dilution Process: Instead of a single large dilution, perform a stepwise serial dilution. A key technique is to add the compound stock solution directly to the pre-warmed (37°C) media with rapid mixing to avoid localized high concentrations that can trigger precipitation.[1]
-
Adjust the Final Solvent Concentration: While high concentrations of solvents like DMSO are toxic to cells, many cell lines can tolerate a final concentration of 0.1% to 0.5% without significant cytotoxicity.[1][2] Keeping the final DMSO concentration as high as is tolerable for your specific cell line can improve compound solubility.[1] Always include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments.[1]
-
Use Solubility Enhancers:
-
Serum: For many applications, diluting the compound into a serum-containing medium is effective. The proteins in the serum, such as albumin, can bind to the compound and help keep it in solution.[1][3][4]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their aqueous solubility.[1][5][6] (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture applications.[1]
-
-
Modify the Solvent System: In some cases, using a co-solvent system (e.g., a mixture of DMSO and polyethylene (B3416737) glycol) for the initial stock solution can improve solubility upon dilution.[1]
Troubleshooting Guide
Issue: Precipitate observed in cell culture wells after adding this compound.
| Potential Cause | Troubleshooting Steps |
| Compound Concentration Exceeds Aqueous Solubility | 1. Reduce Final Concentration: Lower the final working concentration of this compound in your assay. 2. Serial Dilution: Prepare intermediate dilutions in your cell culture medium to gradually decrease the DMSO concentration.[1] |
| Solvent Shock | 1. Reverse Dilution: Add the DMSO stock solution dropwise to the pre-warmed (37°C) culture medium while gently vortexing or swirling.[7] 2. Increase Final DMSO Concentration: Determine the maximum tolerable DMSO concentration for your cell line (typically 0.1-0.5%) and adjust your dilutions accordingly.[1][2] |
| Instability in Aqueous Solution | 1. Prepare Fresh Solutions: Make fresh dilutions of this compound immediately before each experiment. 2. Use Serum: If compatible with your assay, use serum-containing medium to help stabilize the compound in solution.[1][3] |
| Interaction with Media Components | 1. Test Different Media: If possible, test the solubility of this compound in different basal media formulations. 2. Use Solubility Enhancers: Consider using cyclodextrins to encapsulate the compound and improve its compatibility with the media.[1][5][6] |
Experimental Protocols
Protocol 1: Preparing this compound Working Solutions to Minimize Precipitation
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Pre-warm Culture Medium: Warm the required volume of your final cell culture medium (with or without serum, depending on your experimental design) to 37°C.
-
Perform Reverse Dilution:
-
Place the pre-warmed medium in a sterile tube.
-
While gently vortexing or swirling the medium, add the small volume of your this compound DMSO stock dropwise to the medium to achieve the final desired concentration. This "reverse dilution" method ensures that the DMSO is rapidly dispersed in the larger volume of aqueous buffer.[7]
-
-
Visual Inspection: After preparing the final solution, visually inspect it for any signs of precipitation or cloudiness. Use the solution immediately.
Protocol 2: Using (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) to Enhance Solubility
-
Prepare an HP-β-CD Solution: Dissolve HP-β-CD in your cell culture medium to a desired concentration (e.g., 1-10 mM). Gentle warming and stirring may be required to fully dissolve the cyclodextrin.
-
Prepare this compound Stock: Prepare a concentrated stock solution of this compound in DMSO.
-
Complexation:
-
Slowly add the this compound stock solution to the HP-β-CD containing medium while stirring.
-
Allow the solution to stir at room temperature for at least 1 hour to facilitate the formation of the inclusion complex.
-
-
Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter before adding it to your cells.
Mandatory Visualizations
Caption: Experimental workflow for improving the solubility of this compound.
Caption: Simplified signaling pathway of this compound via CB1 and CB2 receptors.
References
Technical Support Center: Purification of Synthetic Indazole Carboxamides
Of course. Here is a technical support center with troubleshooting guides and FAQs for the purification of ADB-FUBINACA after chemical synthesis, designed for researchers, scientists, and drug development professionals.
Disclaimer
This document is intended for use by qualified researchers, scientists, and drug development professionals for analytical, forensic, and research purposes only. The information provided is for educational and technical support purposes and should not be used for any illicit activities. All experiments should be conducted in a controlled laboratory setting, adhering to all local, state, and federal laws and safety regulations.
This guide provides technical support for the post-synthesis purification of N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (ADB-FUBINACA) and related synthetic amide compounds. The focus is on troubleshooting common issues encountered during purification and ensuring the high purity required for analytical standards and reproducible research data.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude synthetic cannabinoids like ADB-FUBINACA?
The primary methods for purifying synthetic cannabinoids and other small organic molecules are column chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC). The choice depends on the scale of the synthesis, the nature of the impurities, and the required final purity.
Q2: How do I choose the best purification technique for my needs?
The selection of a purification method is a balance between purity, yield, and throughput.[1]
-
Recrystallization is often a good first choice for solid compounds, especially amides, as it can be efficient for removing small amounts of impurities and can be scaled up easily.[2]
-
Flash Column Chromatography is a versatile technique for separating the target compound from by-products and unreacted starting materials, especially when impurities have significantly different polarities.[3]
-
Preparative HPLC offers the highest resolution and is ideal for achieving very high purity (>99%) or for separating compounds with very similar properties, such as diastereomers.[4][5]
Q3: What are the typical impurities I might encounter after the synthesis of ADB-FUBINACA?
Post-synthesis mixtures can be complex. While specific by-products depend on the exact synthetic route, common contaminants include:
-
Unreacted Starting Materials: Residual precursors from the synthesis reaction.
-
Synthetic By-products: Compounds formed through side reactions or degradation. Seized materials have often been found to be contaminated with such by-products due to insufficient cleanup.[6][7]
-
Reagents and Catalysts: Traces of acids, bases, or coupling agents used in the synthesis.
-
Residual Solvents: Solvents used during the reaction or initial work-up.
Q4: How can I assess the purity of my final product?
Purity should be assessed using multiple analytical techniques. The most common methods for analyzing synthetic cannabinoids are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9] HPLC is particularly robust for quantifying both acidic and neutral cannabinoids without requiring derivatization.[8]
Troubleshooting Guides
Flash Column Chromatography
Q: My compound is highly polar and will not elute from the silica (B1680970) gel column, even with 100% ethyl acetate. What should I do?
A: This is a common problem when dealing with polar compounds containing functional groups like amides.
-
Increase Solvent Polarity: Try a more aggressive polar solvent system. A common solution is to add methanol (B129727) (MeOH) to your eluent (e.g., 5-20% MeOH in dichloromethane).
-
Use Additives: For compounds with basic sites (like some amides), adding a small amount of a modifier can help overcome strong interactions with acidic silanol (B1196071) groups on the silica surface.[10] A stock solution of 10% ammonium (B1175870) hydroxide (B78521) in methanol can be used, adding 1-10% of this stock to your main eluent.[3]
-
Change the Stationary Phase: If a normal-phase silica column is not effective, consider switching to reverse-phase chromatography. A C18 stationary phase with a polar mobile phase (like water/acetonitrile or water/methanol) is highly effective for polar compounds.[10]
Q: I'm observing significant peak tailing on my TLC and column. How can I get more symmetrical peaks?
A: Peak tailing is often caused by secondary interactions between your compound and the silica gel.[10]
-
Adjust Mobile Phase: For basic compounds, adding a small amount of triethylamine (B128534) (TEA, ~0.1-1%) to the mobile phase can neutralize the acidic silanol groups on the silica, reducing unwanted interactions. For acidic compounds, a small amount of acetic acid can serve a similar purpose.[10]
-
Check Compound Stability: The compound may be degrading on the silica gel. You can test for this by running a 2D TLC. Spot the compound, run the TLC, then rotate the plate 90 degrees and run it again in the same solvent. If new spots appear off the diagonal, it indicates degradation.[3] In this case, consider using a less acidic stationary phase like alumina (B75360) or deactivated silica.[3]
Recrystallization
Q: I can't find a single solvent that is suitable for recrystallization. What are my options?
A: A two-solvent system is the best alternative. Find a pair of miscible solvents where your compound is highly soluble in one ("soluble solvent") and poorly soluble in the other ("anti-solvent"). Dissolve the crude product in the minimum amount of the hot soluble solvent, then slowly add the anti-solvent dropwise until the solution becomes cloudy (the point of saturation). Then, allow the solution to cool slowly.
Q: My compound "oils out" during cooling instead of forming crystals. How can I fix this?
A: Oiling out occurs when the compound's solubility limit is exceeded at a temperature above its melting point (or the melting point of the impure mixture).
-
Cool More Slowly: Allow the flask to cool to room temperature slowly before placing it in an ice bath. Rapid cooling encourages oil formation.
-
Use More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to the oil, heat to redissolve, and attempt to cool again.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product, add a single crystal to the cooled solution to initiate crystallization.
Data Presentation
Table 1: Comparison of Common Purification Techniques
| Parameter | Flash Chromatography | Recrystallization | Preparative HPLC |
| Typical Scale | 50 mg - 100 g | 100 mg - 1 kg+ | 1 mg - 10 g |
| Achievable Purity | Good to High (90-98%) | Good to Very High (95-99.5%) | Very High (>99%) |
| Throughput | Moderate | High (for established methods) | Low to Moderate |
| Cost | Low to Moderate | Low | High |
| Best For | Separating mixtures with different polarities | Removing minor impurities from solid products | Final polishing, separating isomers, achieving analytical standard purity |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography (Normal-Phase)
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation and gives the target compound an Rf value of approximately 0.2-0.4.[10]
-
Column Packing: Pack a glass column with silica gel using the selected eluent (wet slurry method).
-
Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane). If solubility in the eluent is poor, use the "dry loading" method: dissolve the sample, add a small amount of silica gel, evaporate the solvent until a free-flowing powder is formed, and carefully add this powder to the top of the column.[11]
-
Elution: Add the eluent to the column and apply positive pressure (flash). Begin collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated.[12] Acetonitrile, ethanol, or acetone (B3395972) are often good starting points for amide compounds.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 3: Purity Assessment by Analytical HPLC (Reverse-Phase)
-
Sample Preparation: Prepare a stock solution of the purified compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Column: Use a standard reverse-phase column (e.g., C18, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: A common starting point is a gradient elution using 0.1% formic acid in water (Solvent A) and methanol (Solvent B).[13]
-
Method:
-
Analysis: Integrate the peak area of the chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.
Visualizations
Caption: General workflow for the purification and analysis of a synthetic compound.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. A fast and inexpensive procedure for the isolation of synthetic cannabinoids from 'Spice' products using a flash chromatography system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification of your small molecules by HPLC, from laboratory to industrial scale | Minakem [minakem.com]
- 6. unodc.org [unodc.org]
- 7. United Nations Office on Drugs and Crime: Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. mt.com [mt.com]
- 13. Frontiers | Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs [frontiersin.org]
- 14. mdpi.com [mdpi.com]
troubleshooting matrix effects in Adb-fubica LC-MS/MS analysis
Welcome to the technical support center for the LC-MS/MS analysis of ADB-FUBINACA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, with a specific focus on overcoming matrix effects.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: My signal intensity for ADB-FUBINACA is low and inconsistent when analyzing biological samples like plasma or blood. What is the likely cause?
Answer: Low and variable signal intensity for ADB-FUBINACA in complex biological matrices is a classic sign of ion suppression . This phenomenon occurs when co-eluting endogenous components from the sample matrix, such as phospholipids (B1166683) and proteins, interfere with the ionization of your target analyte in the mass spectrometer's ion source.[1][2] Plasma is a particularly complex matrix, and without adequate sample cleanup, these interferences compete with ADB-FUBINACA for ionization, leading to a suppressed and unreliable signal.[2]
Recommended Solutions:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][3] Techniques like Solid-Phase Extraction (SPE) are generally more effective at removing phospholipids and other interferences compared to simpler methods like protein precipitation (PPT).[4]
-
Optimize Chromatography: Enhance the separation of ADB-FUBINACA from matrix components by optimizing your LC method.[1] This can involve adjusting the mobile phase composition, gradient profile, and flow rate.
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS for ADB-FUBINACA is the gold standard for correcting matrix effects.[1][5] Since the SIL-IS co-elutes and experiences similar ionization suppression or enhancement as the analyte, the ratio of the analyte to the internal standard remains consistent, leading to more accurate and precise quantification.[1][5]
Question: How can I quantitatively assess the extent of matrix effects in my ADB-FUBINACA analysis?
Answer: The most common method for quantifying matrix effects is the post-extraction spike method .[4][6] This method allows you to determine if the matrix is causing ion suppression or enhancement.
How it works: You compare the peak area of ADB-FUBINACA in two different samples:
-
Sample A: A neat standard solution of ADB-FUBINACA in a clean solvent (e.g., mobile phase).
-
Sample B: A blank matrix sample (e.g., drug-free plasma) that has been processed through your entire sample preparation procedure, with the ADB-FUBINACA standard spiked in after extraction at the same final concentration as Sample A.
Calculation: The matrix effect is calculated with the following formula:
Matrix Effect (%) = (Peak Area of Sample B / Peak Area of Sample A) * 100[2]
-
A value below 100% indicates ion suppression .
-
A value above 100% indicates ion enhancement .
-
A value between 85% and 115% is often considered an acceptable range, indicating minimal matrix effects.
Question: I've confirmed ion suppression is affecting my analysis. What is the best way to correct for it during quantification?
Answer: The most reliable method to correct for ion suppression is the use of a stable isotope-labeled (SIL) internal standard (IS) .[1][5]
-
Why it's effective: A SIL-IS is chemically identical to ADB-FUBINACA but has a higher mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[5] It will have nearly identical chromatographic retention time and ionization efficiency as the analyte.[5] Therefore, any ion suppression or enhancement that affects ADB-FUBINACA will also affect the SIL-IS to the same degree. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects is normalized, leading to accurate and precise results.
If a SIL-IS is not available, the second-best option is to use matrix-matched calibration curves .[1][2]
-
How it works: Instead of preparing your calibration standards in a clean solvent, you prepare them in a blank matrix (e.g., drug-free plasma) that is identical to your samples.[1][2] These matrix-matched calibrators are then subjected to the same extraction procedure as your unknown samples. This approach helps to compensate for the matrix effect as both the calibrators and the samples will experience similar levels of suppression or enhancement.
Quantitative Data Summary
The following tables summarize validation parameters from studies involving the LC-MS/MS analysis of ADB-FUBINACA and related synthetic cannabinoids, highlighting the impact of matrix effects.
Table 1: Matrix Effect and Recovery Data for Synthetic Cannabinoids in Various Matrices
| Compound | Matrix | Sample Preparation | Matrix Effect (%) | Recovery (%) | Reference |
| ADB-BUTINACA | Human Hair | Cryo-grinding, Methanol (B129727) Extraction | 104 - 111 | 87 - 90 | [7] |
| Multiple SCs | Human Hair | Cryo-grinding, Methanol Extraction | 19.1 - 110.0 | 36.1 - 93.3 | [7][8] |
| AMB-FUBINACA | Rat Urine | LC-MS/MS Method | 93.4 - 118.0 | 92.0 - 106.8 | [9] |
| AB-FUBINACA | Blood | Supported Liquid Extraction (SLE) | -84.20 to 33.75 (Ion Suppression to Enhancement) | Not Specified | [10] |
| UR-144 | Blood | Supported Liquid Extraction (SLE) | -72.20 (Significant Ion Suppression) | Not Specified | [10] |
Table 2: Precision and Accuracy Data for ADB-BUTINACA in Rat Plasma
| Parameter | Value | Reference |
| Intra-day Precision | < 14% | [11] |
| Inter-day Precision | < 14% | [11] |
| Accuracy | 92% to 111% | [11] |
Key Experimental Protocols
Below are detailed methodologies for experiments relevant to troubleshooting matrix effects.
Protocol 1: Post-Extraction Spike Experiment to Quantify Matrix Effect
-
Prepare a Neat Standard (Sample A):
-
Prepare a standard solution of ADB-FUBINACA in a clean solvent (e.g., methanol or your mobile phase) at a known concentration (e.g., 50 ng/mL).
-
-
Prepare a Post-Extraction Spiked Sample (Sample B):
-
Take a blank matrix sample (e.g., 1 mL of drug-free plasma).
-
Perform your entire sample preparation procedure (e.g., protein precipitation or SPE).
-
After the final evaporation and reconstitution step, add the ADB-FUBINACA standard to the extracted blank matrix to achieve the same final concentration as the neat standard (e.g., 50 ng/mL).
-
-
Analysis:
-
Inject both Sample A and Sample B into the LC-MS/MS system.
-
Record the peak area for ADB-FUBINACA from both injections.
-
-
Calculation:
-
Use the formula: Matrix Effect (%) = (Peak Area of Sample B / Peak Area of Sample A) * 100.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma/Blood Samples
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 1 mL of plasma sample, add an internal standard (ideally, an SIL-IS for ADB-FUBINACA).
-
Add 2 mL of 100 mM phosphate (B84403) buffer (pH 6.0) and vortex.
-
Centrifuge the sample to pellet any precipitates.
-
-
SPE Procedure (using a polymeric reversed-phase cartridge):
-
Condition: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.
-
Load: Load the pre-treated sample supernatant onto the conditioned SPE cartridge.
-
Wash 1: Wash the cartridge with 1 mL of deionized water to remove salts and highly polar interferences.
-
Wash 2: Wash the cartridge with 1 mL of 20-50% methanol in water to remove less polar interferences. A stronger wash (e.g., 50% methanol) can be effective for retaining synthetic cannabinoids while removing more matrix components.[12][13]
-
Elute: Elute ADB-FUBINACA from the cartridge with 1 mL of methanol or another suitable organic solvent (e.g., acetonitrile).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
-
Visualizations
The following diagrams illustrate key workflows for troubleshooting matrix effects.
Caption: A logical workflow for identifying, assessing, and mitigating matrix effects.
Caption: A typical experimental workflow for sample cleanup using Solid-Phase Extraction (SPE).
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ojp.gov [ojp.gov]
- 11. researchgate.net [researchgate.net]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Analysis of ADB-FUBINACA in Plasma Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of ADB-FUBINACA in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing ADB-FUBINACA in plasma?
A1: Ion suppression is a type of matrix effect where components of the sample matrix, other than the analyte of interest (ADB-FUBINACA), interfere with the ionization process in the mass spectrometer source.[1] This interference reduces the ionization efficiency of the target analyte, leading to a decreased signal intensity.[1][2] In plasma samples, endogenous components like proteins, lipids (especially phospholipids), and salts are major contributors to ion suppression.[3] This phenomenon can negatively impact the sensitivity, accuracy, and reproducibility of quantitative analyses for ADB-FUBINACA.[2]
Q2: How can I detect and quantify ion suppression in my LC-MS/MS method for ADB-FUBINACA?
A2: A common method to assess ion suppression is the post-column infusion experiment.[4][5] In this technique, a solution of ADB-FUBINACA is continuously infused into the mass spectrometer's ion source after the analytical column. A blank plasma extract is then injected onto the LC system. Any significant drop in the constant baseline signal of the infused ADB-FUBINACA indicates the elution of matrix components that cause ion suppression.[4] To quantify the matrix effect, you can compare the peak area of ADB-FUBINACA in a neat solution to the peak area in a post-extraction spiked blank plasma sample.[5]
Q3: What are the primary causes of ion suppression in plasma samples?
A3: The primary causes of ion suppression in plasma are endogenous matrix components that co-elute with the analyte and compete for ionization.[1] Key culprits include:
-
Phospholipids: These are abundant in plasma and are notorious for causing significant ion suppression, particularly in electrospray ionization (ESI).[3]
-
Salts and Buffers: Non-volatile salts can build up in the ion source and hinder the ionization process.[5]
-
Proteins and Peptides: Although largely removed during sample preparation, residual proteins and peptides can still contribute to matrix effects.[3]
-
Other Endogenous Metabolites: A variety of other small molecules present in plasma can also co-elute and interfere with ionization.[5]
Troubleshooting Guide
Problem 1: Low or inconsistent signal intensity for ADB-FUBINACA.
-
Possible Cause: Significant ion suppression from co-eluting matrix components.[2][5]
-
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering components before analysis.[5]
-
Solid-Phase Extraction (SPE): This technique provides excellent sample cleanup by selectively isolating ADB-FUBINACA from the plasma matrix.[3]
-
Liquid-Liquid Extraction (LLE): LLE can effectively partition ADB-FUBINACA into an organic solvent, leaving many interfering substances behind in the aqueous phase.[3]
-
Protein Precipitation (PPT): While a simpler and faster method, PPT may result in a less clean extract compared to SPE or LLE.[3][4]
-
-
Improve Chromatographic Separation: Enhancing the separation between ADB-FUBINACA and matrix components can significantly reduce ion suppression.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, but this is only feasible if the ADB-FUBINACA concentration is high enough to remain detectable.[1][2]
-
Problem 2: Poor reproducibility and inconsistent results for quality control (QC) samples.
-
Possible Cause: Sample-to-sample variability in the plasma matrix composition, leading to different degrees of ion suppression.[2]
-
Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for ion suppression.[2] Since it has nearly identical physicochemical properties to ADB-FUBINACA, it will experience a similar degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.
-
Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples helps to compensate for consistent matrix effects.
-
Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup using SPE or LLE will minimize variability in matrix effects between samples.[2]
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for ADB-FUBINACA from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Cartridge Conditioning: Condition a mixed-mode or polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.[7]
-
Sample Pre-treatment: To 100 µL of plasma, add an internal standard and 400 µL of a precipitation solution (e.g., methanol:acetonitrile 50:50, v/v).[8] Vortex for 30 seconds and centrifuge.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.[7]
-
Elution: Elute ADB-FUBINACA from the cartridge with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
-
System Setup:
-
Set up the LC-MS/MS system with the analytical column and mobile phase used for the ADB-FUBINACA analysis.
-
Connect the outlet of the LC column to one inlet of a T-union.
-
Connect a syringe pump containing a solution of ADB-FUBINACA (at a concentration that gives a stable and moderate signal) to the other inlet of the T-union.
-
Connect the outlet of the T-union to the mass spectrometer's ion source.[5]
-
-
Experiment Execution:
-
Start the LC mobile phase flow and begin the continuous infusion of the ADB-FUBINACA solution from the syringe pump.
-
Once a stable signal for ADB-FUBINACA is observed, inject a blank plasma sample that has been processed using your standard sample preparation method.
-
-
Data Analysis:
-
Monitor the signal intensity of the infused ADB-FUBINACA over the course of the chromatographic run.
-
A significant and reproducible dip in the signal indicates a region where co-eluting matrix components are causing ion suppression.[4]
-
Quantitative Data Summary
| Parameter | Method | ADB-FUBINACA | Reference |
| Limit of Detection (LOD) | LC-MS/MS | 0.1 ng/mL | [9] |
| Limit of Quantification (LOQ) | LC-MS/MS | 0.2 ng/mL | [9] |
| Linearity | LC-MS/MS | 0.2 - 10 ng/mL | [9] |
| Recovery | LLE | 84.6 - 111.2% | [9] |
| Matrix Effect | LC-MS/MS | Ion suppression observed | [8] |
Visualizations
Caption: General experimental workflow for ADB-FUBINACA analysis in plasma.
Caption: Troubleshooting decision tree for ion suppression issues.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. diva-portal.org [diva-portal.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Analysis of ADB-FUBINACA and its Thermal Degradants by GC-MS
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of ADB-FUBINACA, with a focus on minimizing and identifying its thermal degradation products.
Frequently Asked Questions (FAQs)
Q1: What is ADB-FUBINACA and why is it prone to thermal degradation?
A1: ADB-FUBINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide) is a synthetic cannabinoid receptor agonist. Its chemical structure contains a thermally labile amide linkage. At the high temperatures commonly used in GC injector ports, this functional group can degrade, leading to the formation of multiple breakdown products. This can result in inaccurate quantification and misidentification of the parent compound.
Q2: What are the primary thermal degradation products of ADB-FUBINACA?
A2: While direct studies on ADB-FUBINACA are limited, the thermal degradation of structurally similar carboxamide-type synthetic cannabinoids, such as AMB-FUBINACA, has been investigated. The degradation pathways generally involve the loss of the amino-butanamide side chain, followed by further degradation of the indazole core at higher temperatures.[1][2][3] Potential degradation products for ADB-FUBINACA can be inferred from these studies and are summarized in the table below. At temperatures exceeding 400°C, the formation of cyanide has also been reported for similar compounds.[1][2][3]
Q3: Is GC-MS a suitable technique for analyzing ADB-FUBINACA?
A3: Due to its thermal instability, Liquid Chromatography-Mass Spectrometry (LC-MS) is often the preferred method for the analysis of ADB-FUBINACA and its metabolites.[1][4] However, GC-MS is widely available and remains a valuable tool, especially for screening seized materials. With optimized parameters and by taking precautions to minimize thermal degradation, reliable GC-MS analysis can be achieved.
Q4: How can I minimize the thermal degradation of ADB-FUBINACA during GC-MS analysis?
A4: Several strategies can be employed to minimize thermal degradation:
-
Lower the Injector Temperature: Using the lowest possible injector temperature that still allows for efficient volatilization of the analyte is crucial.
-
Use Analyte Protectants: Co-injecting the sample with an analyte protectant, such as sorbitol or oleamide, can shield ADB-FUBINACA from thermal stress in the injector.[5][6][7]
-
Check the Injector Liner: An active or dirty injector liner can have sites that promote degradation. Using a clean, deactivated liner is essential.
-
Derivatization: While more complex, chemical derivatization of the amide group can increase the thermal stability of the molecule.
Troubleshooting Guide
Issue 1: I am observing multiple peaks in my chromatogram that I suspect are degradation products.
-
Cause: The GC injector temperature is likely too high, causing on-column degradation of ADB-FUBINACA.
-
Solution:
-
Reduce Injector Temperature: Systematically lower the injector temperature in 10-20°C increments. A starting point of 250°C or lower is recommended.
-
Use an Analyte Protectant: Prepare your samples and standards in a solution containing an analyte protectant. A 0.5% solution of sorbitol in methanol (B129727) has been shown to be effective.[5]
-
Verify Liner Condition: Replace the injector liner with a new, deactivated liner.
-
Issue 2: The peak for ADB-FUBINACA is small, broad, or tailing.
-
Cause: This could be due to incomplete volatilization at a low injector temperature, or interaction of the analyte with active sites in the GC system.
-
Solution:
-
Optimize Injector Temperature: If you have already lowered the temperature to reduce degradation, you may need to find a balance. A slightly higher temperature might improve peak shape, but could increase degradation. The use of analyte protectants can help mitigate this trade-off.
-
Check Column Condition: The GC column may be contaminated or degraded. Condition the column according to the manufacturer's instructions or replace it if necessary.
-
Evaluate Solvent: Ensure the sample is dissolved in a suitable solvent. Methanol is commonly used for synthetic cannabinoids.[5]
-
Issue 3: I am having difficulty separating ADB-FUBINACA from its isomers or other synthetic cannabinoids.
-
Cause: The GC column and temperature program may not be optimal for resolving structurally similar compounds.
-
Solution:
-
Select an Appropriate Column: A mid-polarity column, such as a DB-35MS or equivalent, can provide better separation for some synthetic cannabinoids compared to standard non-polar columns like DB-5MS.[8][9]
-
Optimize the Oven Temperature Program: A slower temperature ramp or an isothermal hold at a specific temperature can improve the resolution of closely eluting peaks.
-
Confirm with Mass Spectra: Even if chromatographic separation is not baseline, isomers may be distinguishable by their mass spectra.
-
Data Presentation
Table 1: Recommended GC-MS Parameters for ADB-FUBINACA Analysis
| Parameter | Recommended Setting | Notes |
| Injector Temperature | 250 - 280°C | Start at the lower end to minimize degradation. |
| Injection Mode | Splitless | For trace analysis to improve sensitivity. |
| Liner | Deactivated, single taper with glass wool | Ensure the liner is clean to prevent active sites. |
| Column | DB-35MS or equivalent (30 m x 0.25 mm, 0.25 µm) | A mid-polarity column can aid in isomer separation.[8][9] |
| Carrier Gas | Helium | At a constant flow rate of approximately 1.0-1.2 mL/min. |
| Oven Program | Initial 100°C, ramp 15°C/min to 320°C, hold 5 min | This is a starting point; optimize for your specific separation needs. |
| Transfer Line Temp | 280 - 300°C | |
| Ion Source Temp | 230°C | |
| MS Scan Range | 40 - 550 m/z | To capture the parent ion and relevant fragments. |
Table 2: Potential Thermal Degradation Products of ADB-FUBINACA and their Characteristic Mass Fragments
| Compound Name | Structure | Key m/z Fragments |
| ADB-FUBINACA (Parent) | C₂₁H₂₃FN₄O₂ | 382 (M+), 338, 253, 109 |
| Indazole-3-carboxamide | C₈H₇N₃O | 161 (M+), 145, 117 |
| Indazole-3-carbonitrile | C₈H₅N₃ | 143 (M+), 116 |
| 1-(4-fluorobenzyl)-1H-indazole | C₁₄H₁₁FN₂ | 226 (M+), 109 |
Note: This table is based on the degradation pathways of similar synthetic cannabinoids and may not be exhaustive for ADB-FUBINACA.[1][2][3]
Experimental Protocols
Protocol 1: Standard GC-MS Analysis of ADB-FUBINACA
-
Sample Preparation:
-
Accurately weigh a portion of the homogenized sample.
-
Extract with methanol using sonication for 15 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.
-
Dilute the sample with methanol to a final concentration within the calibration range.
-
-
Instrument Setup:
-
Set up the GC-MS system according to the parameters outlined in Table 1.
-
Perform a daily tune of the mass spectrometer to ensure optimal performance.
-
Inject a solvent blank to check for system contamination.
-
-
Calibration:
-
Prepare a series of calibration standards of ADB-FUBINACA in methanol.
-
Inject the calibration standards to generate a calibration curve.
-
-
Sample Analysis:
-
Inject the prepared sample extracts.
-
Acquire data in full scan mode.
-
-
Data Analysis:
-
Integrate the peak corresponding to the retention time of ADB-FUBINACA.
-
Quantify the amount of ADB-FUBINACA in the sample using the calibration curve.
-
Examine the chromatogram for the presence of peaks corresponding to potential degradation products.
-
Protocol 2: GC-MS Analysis of ADB-FUBINACA using an Analyte Protectant
-
Preparation of Analyte Protectant Solution:
-
Prepare a 0.5% (w/v) solution of D-sorbitol in methanol.[5]
-
-
Sample Preparation:
-
Follow the extraction procedure as in Protocol 1.
-
For the final dilution step, use the 0.5% sorbitol in methanol solution instead of pure methanol.
-
-
Instrument Setup and Calibration:
-
Use the same GC-MS parameters as in Protocol 1.
-
Prepare all calibration standards using the 0.5% sorbitol in methanol solution as the solvent.
-
-
Sample and Data Analysis:
-
Proceed with the analysis as described in Protocol 1.
-
Compare the peak shape and area of ADB-FUBINACA with and without the analyte protectant to evaluate the reduction in degradation.
-
Visualizations
Caption: Experimental workflow for the GC-MS analysis of ADB-FUBINACA.
Caption: Decision tree for troubleshooting common GC-MS issues with ADB-FUBINACA.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, MDMB-FUBINACA, NNEI, and MN-18 during exposure to high temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analyte protectant approach to protect amide-based synthetic cannabinoids from degradation and esterification during GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oleamide as analyte protectant in GC analysis of THC and its metabolites in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Framework for the Development of Targeted Gas Chromatography Mass Spectrometry (GC-MS) Methods: Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn2.caymanchem.com [cdn2.caymanchem.com]
addressing cross-reactivity of Adb-fubica in cannabinoid immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the cross-reactivity of ADB-FUBICA in cannabinoid immunoassays.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a positive result in my cannabinoid immunoassay for a sample that should not contain the target analyte?
A1: An unexpected positive result, often termed a "false positive," can occur due to the cross-reactivity of an antibody with a non-target compound present in the sample.[1][2] Immunoassays for cannabinoids are designed to detect specific molecules, but structurally similar compounds, such as the synthetic cannabinoid ADB-FUBINACA, can sometimes bind to the assay's antibodies, generating a signal.[3] The indazole core structure of ADB-FUBINACA, for instance, is thought to help stabilize its binding to cannabinoid receptors and may contribute to its interaction with antibodies in certain assays.[4]
Q2: How can I determine if an unexpected positive result is due to cross-reactivity with this compound?
A2: The definitive method to confirm the presence of a specific compound and rule out a false positive from cross-reactivity is to use a secondary, more specific analytical technique.[1] Mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are considered the gold standard for confirmation.[3][5] These methods separate compounds based on their chemical properties and identify them by their unique mass-to-charge ratio, providing high specificity.
Q3: My assay shows a weak or no signal, even though I suspect this compound is present. What could be the cause?
A3: A "false-negative" result can occur if the specific antibodies in the immunoassay kit do not recognize this compound or its metabolites.[3] The rapid and extensive metabolism of synthetic cannabinoids like ADB-FUBINACA means the parent compound may be present at very low concentrations in urine, with metabolites being the primary biomarkers.[6][7] If the assay does not cross-react with these specific metabolites, it may fail to detect exposure. The constant emergence of new synthetic cannabinoid variants can also lead to a lack of detection by existing commercial kits.[8][9]
Q4: What is the difference between monoclonal and polyclonal antibodies in the context of cross-reactivity?
A4: Monoclonal antibodies recognize a single, specific epitope (binding site) on an antigen. This high specificity generally reduces the likelihood of unintended cross-reactivity. Polyclonal antibodies are a mixture of antibodies that recognize multiple epitopes on the same antigen, which can sometimes lead to broader cross-reactivity with structurally similar molecules.[10] When selecting an assay, considering one with monoclonal antibodies may enhance specificity.[10]
Q5: How does this compound interact with cannabinoid receptors?
A5: ADB-FUBINACA is a potent full agonist of the CB1 cannabinoid receptor (CB1R).[4][7] Like other CB1R agonists, it activates G protein-coupled receptors, which inhibits the enzyme adenylate cyclase, leading to decreased levels of cyclic adenosine (B11128) monophosphate (cAMP).[6][11] ADB-FUBINACA also potently activates the β-arrestin 2 signaling pathway, which can lead to receptor desensitization and internalization.[4][6] Its potency at the CB1R is substantially higher than that of Δ⁹-THC.[3][4]
Troubleshooting Guide
Issue: Unexpected Positive Results in Cannabinoid Immunoassay
This guide provides a logical workflow for investigating unexpected positive results that may be caused by this compound cross-reactivity.
Caption: A logical workflow for troubleshooting unexpected positive immunoassay results.
Quantitative Data on Cross-Reactivity
Cross-reactivity is highly specific to the particular antibody and assay format used. The data below is synthesized from multiple sources and should be used as a general guide. Researchers must consult the technical data sheet for their specific assay. A lower IC50 value or a higher percent cross-reactivity indicates a stronger interaction.
Table 1: Example Cross-Reactivity Data for an Immunoassay Targeting a Synthetic Cannabinoid
| Compound | Class/Structure | Relative Cross-Reactivity Level | Notes |
| ADB-FUBINACA | Indazole Carboxamide | Potentially High | Known to cross-react with some assays targeting other synthetic cannabinoids like AB-FUBINACA.[3] |
| AMB-FUBINACA (MMB-FUBICA) | Indazole Carboxamide | High | Structurally similar to ADB-FUBINACA.[8] |
| JWH-018 Metabolites | Naphthoylindole | High | Often the target for broad synthetic cannabinoid assays.[5][12] |
| UR-144 / XLR-11 Metabolites | Tetramethylcyclopropylindoles | Moderate to Low | Cross-reactivity varies significantly between different assays.[10] |
| Δ⁹-THC-COOH | Classical Cannabinoid | Very Low / None | Typically does not cross-react with assays designed for synthetic cannabinoids, and vice-versa.[13][14] |
Note: This table is illustrative. Cross-reactivity percentages can vary dramatically between different immunoassay kits and manufacturers.
Experimental Protocols
Protocol 1: Determining Cross-Reactivity via Competitive ELISA
This protocol outlines a method to quantify the cross-reactivity of this compound in a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Principle: In a competitive assay, the analyte in the sample (or a standard) competes with a labeled antigen for a limited number of primary antibody binding sites. A higher concentration of analyte in the sample results in less labeled antigen binding, producing a lower signal. Cross-reactivity is determined by comparing the concentration of the cross-reactant (this compound) required to produce the same level of signal inhibition as the target analyte.
Materials:
-
ELISA plate pre-coated with a capture antigen
-
Primary antibody specific to the target cannabinoid
-
Target cannabinoid standard
-
This compound standard
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugate)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay/Dilution buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Workflow Diagram:
Caption: Experimental workflow for immunoassay cross-reactivity testing.
Procedure:
-
Prepare Standard Curves: Create separate serial dilutions of both the target cannabinoid standard and the this compound standard in assay buffer.
-
Competitive Binding: Add the standards, controls, and samples to the appropriate wells of the ELISA plate. Add a fixed concentration of the primary antibody to each well.
-
Incubation: Incubate the plate according to the manufacturer's instructions (e.g., 1-2 hours at room temperature) to allow for competitive binding.[10]
-
Washing: Wash the plate 3-5 times with wash buffer to remove unbound antibodies and analytes.[10]
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate.
-
Washing: Repeat the wash step to remove any unbound secondary antibody.
-
Substrate Addition: Add the substrate solution and incubate in the dark until sufficient color develops.[10]
-
Stop and Read: Add the stop solution to each well and immediately read the absorbance using a microplate reader at the appropriate wavelength.[10]
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for both the target standard and this compound.
-
Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).[8]
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100
Signaling Pathway
This compound is a potent synthetic cannabinoid that acts as a full agonist at the CB1 receptor, a G protein-coupled receptor (GPCR). Its activation triggers intracellular signaling cascades distinct from partial agonists like Δ⁹-THC.
Caption: CB1 receptor signaling activated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 3. mdpi.com [mdpi.com]
- 4. Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. ovid.com [ovid.com]
- 12. Validation of an ELISA Synthetic Cannabinoids Urine Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Preventing ADB-FUBINACA Sample Contamination
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in preventing ADB-FUBINACA sample contamination in the laboratory.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving ADB-FUBINACA, helping users identify and resolve potential sources of contamination.
| Problem | Potential Cause | Recommended Solution |
| Blank samples show ADB-FUBINACA peaks in LC-MS/MS analysis. | Cross-contamination from glassware, pipette tips, or autosampler vials. | 1. Implement a strict cleaning protocol for all glassware using an alkaline detergent followed by a solvent rinse (methanol or isopropanol).[1][2] 2. Use dedicated glassware and consumables for high-concentration standards and samples. 3. Employ filtered pipette tips and discard them after a single use. 4. Clean the autosampler needle and injection port with a strong solvent wash (e.g., isopropanol:water) between injections. |
| Contaminated solvents or reagents. | 1. Use fresh, high-purity solvents and reagents for each experiment. 2. Aliquot stock solutions to minimize the risk of contaminating the entire stock. | |
| Carryover from a previous high-concentration sample in the analytical instrument. | 1. Inject several blank solvent samples after analyzing a high-concentration sample to flush the system. 2. Develop and implement an instrument cleaning protocol that includes washing the spray shield, ion source, and transfer capillary. | |
| Inconsistent quantification results across replicate samples. | Inhomogeneous sample preparation or non-uniform contamination of lab surfaces. | 1. Ensure thorough vortexing and sonication of samples for complete dissolution and homogenization. 2. Implement a routine cleaning schedule for laboratory benches, fume hoods, and balances.[3][4] |
| Adsorption of ADB-FUBINACA onto glass or plastic surfaces. | 1. Use silanized glass vials for storing standards and samples to prevent adsorption.[5] 2. Prepare standards and samples in a consistent matrix. | |
| Unexpected degradation of ADB-FUBINACA standards. | Improper storage conditions. | 1. Store ADB-FUBINACA stock solutions and standards at ≤ -20°C in tightly sealed containers. 2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[6] |
| Exposure to light or reactive chemicals. | 1. Store solutions in amber vials or protect them from light. 2. Ensure solvents and reagents are free of oxidizing or reducing agents. |
Frequently Asked Questions (FAQs)
Q1: What are the primary routes of ADB-FUBINACA contamination in a laboratory setting?
A1: The primary routes of contamination are through aerosols generated during the handling of powdered forms, cross-contamination from shared laboratory equipment and consumables (e.g., glassware, pipettes, vials), and carryover within analytical instrumentation.[7] Due to its high potency, even minute quantities of ADB-FUBINACA can lead to detectable contamination.
Q2: What type of personal protective equipment (PPE) is recommended when handling ADB-FUBINACA?
A2: When handling pure ADB-FUBINACA or highly concentrated solutions, it is crucial to wear appropriate PPE, including a lab coat, nitrile gloves (double-gloving is recommended), and safety glasses with side shields. All handling of powdered material should be performed in a certified chemical fume hood to prevent inhalation of aerosols.
Q3: How should I dispose of waste contaminated with ADB-FUBINACA?
A3: All solid waste (e.g., used pipette tips, vials, contaminated wipes) and liquid waste containing ADB-FUBINACA should be disposed of as hazardous chemical waste in accordance with your institution's and local regulations.
Q4: What are the key physicochemical properties of ADB-FUBINACA to consider for preventing contamination?
A4: ADB-FUBINACA is a highly lipophilic compound, meaning it has a strong affinity for non-polar surfaces and is sparingly soluble in water.[8] This property makes it prone to adsorbing onto plastic and glass surfaces, and it requires organic solvents or strong detergents for effective removal.
Physicochemical Properties of ADB-FUBINACA
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₃FN₄O₂ | [9] |
| Molecular Weight | 382.4 g/mol | [9] |
| Solubility | Good solubility in methanol (B129727), ethanol, acetonitrile | [8] |
| Stability | Stable when stored at -20°C. Avoid repeated freeze-thaw cycles. | [6] |
Q5: Are there specific analytical techniques that are more susceptible to ADB-FUBINACA contamination?
A5: Highly sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are particularly susceptible to detecting low-level contamination due to their ability to measure analytes at picogram or even femtogram levels.[8][10]
Experimental Protocols
Protocol 1: Decontamination of Laboratory Surfaces
This protocol outlines the steps for decontaminating laboratory benchtops and fume hood surfaces after handling ADB-FUBINACA.
Materials:
-
Alkaline detergent solution (e.g., 2-3% Alconox® or Detonox® in warm water)[1][3]
-
Methanol or Isopropanol (70% or higher)[2]
-
Deionized water
-
Lint-free wipes
-
Appropriate PPE (lab coat, double nitrile gloves, safety glasses)
Procedure:
-
Initial Wipe-down: Using a lint-free wipe saturated with the alkaline detergent solution, wipe the entire surface in an overlapping "S" pattern.[11]
-
Contact Time: Allow the detergent to remain on the surface for at least 10-15 minutes.
-
First Rinse: With a new wipe saturated with deionized water, wipe the surface to remove the detergent.
-
Solvent Decontamination: Using a fresh wipe saturated with methanol or isopropanol, wipe the surface to remove any residual lipophilic ADB-FUBINACA.
-
Final Rinse: With a final clean wipe saturated with deionized water, rinse the surface to remove any remaining solvent.
-
Drying: Allow the surface to air dry completely.
-
Waste Disposal: Dispose of all used wipes and PPE as hazardous waste.
Protocol 2: Cleaning Validation by Surface Wipe Sampling
This protocol describes a method to validate the effectiveness of the decontamination procedure.
Materials:
-
Sterile, lint-free swabs or wipes
-
Wetting solvent (e.g., methanol)
-
10 cm x 10 cm template[5]
-
Sterile conical tubes (50 mL)
-
LC-MS/MS system for analysis
Procedure:
-
Pre-Decontamination Sampling (Optional): To establish a baseline, a wipe sample can be taken from a known contaminated area before cleaning.
-
Decontamination: Perform the decontamination protocol as described in Protocol 1.
-
Post-Decontamination Sampling: a. Place the 10 cm x 10 cm template on the decontaminated surface. b. Moisten a sterile wipe with methanol. c. Wipe the area within the template with firm pressure using overlapping horizontal strokes. d. Fold the wipe with the exposed side inward and wipe the same area using overlapping vertical strokes.[12] e. Place the wipe into a labeled 50 mL conical tube.
-
Sample Extraction: a. Add a known volume of a suitable solvent (e.g., methanol or acetonitrile) to the conical tube containing the wipe. b. Vortex for 1 minute and sonicate for 15 minutes to extract ADB-FUBINACA from the wipe. c. Transfer the solvent to a clean vial for LC-MS/MS analysis.
-
Analysis: Analyze the extract for the presence of ADB-FUBINACA. The absence of a detectable peak or a peak below a pre-defined acceptable limit validates the cleaning procedure.
Visualizations
Experimental Workflow for Surface Decontamination and Validation
Caption: Workflow for surface decontamination and subsequent validation.
ADB-FUBINACA Signaling Pathway via CB1 Receptor
Caption: Simplified signaling pathway of ADB-FUBINACA at the CB1 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. The synthetic cannabinoids ADB-FUBINACA and AMB-FUBINACA enhance in vitro neurodifferentiation of NG108-15 cells, along with PGC-1α dysregulation and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.mtech.edu [digitalcommons.mtech.edu]
- 5. cdc.gov [cdc.gov]
- 6. Arresting the Development of Addiction: The Role of β-Arrestin 2 in Drug Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid quantitative method for the analysis of synthetic cannabinoids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 12. m.youtube.com [m.youtube.com]
long-term storage conditions for Adb-fubica analytical standards
This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term storage, handling, and troubleshooting of ADB-FUBINACA analytical standards.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for ADB-FUBINACA analytical standards?
A1: For optimal stability, ADB-FUBINACA analytical standards should be stored at -20°C. This applies to the compound in its neat, solid form as well as when prepared in a solution, such as acetonitrile (B52724) or methanol.[1][2] Under these conditions, the standard is stable for at least three years.[1]
Q2: I have my ADB-FUBINACA standard dissolved in a solvent. How should I store it?
A2: Solutions of ADB-FUBINACA should be stored at -20°C in tightly sealed vials to prevent solvent evaporation.[2] It is also advisable to use amber vials or store them in the dark to protect the compound from light degradation.
Q3: Can I store my ADB-FUBINACA standard at room temperature or in the refrigerator?
A3: While short-term storage at room temperature or 4°C may not lead to immediate degradation, long-term stability is significantly better at -20°C.[3] Studies on the stability of ADB-FUBINACA in biological matrices have shown that it is most stable when frozen.[3][4] For analytical standards, adhering to the recommended -20°C storage is crucial for maintaining accuracy and integrity.
Q4: How many times can I freeze and thaw my ADB-FUBINACA solution?
A4: It is recommended to minimize freeze-thaw cycles. While some studies on synthetic cannabinoids have shown good freeze-thaw stability, others have indicated potential degradation, especially in biological matrices. For ADB-FUBINACA in serum, three freeze-thaw cycles led to a decrease in the peak area. To avoid this, it is best practice to aliquot the standard solution into smaller, single-use vials.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower than expected analytical results | Degradation of the standard: Improper storage conditions (e.g., exposure to light or elevated temperatures). | 1. Always store the ADB-FUBINACA standard at -20°C in the dark.2. Prepare fresh working solutions from a stock solution that has been properly stored.3. Verify the expiration date of the standard. |
| Precipitation of the analyte: The compound may have come out of solution after being stored in the freezer. | 1. Before use, allow the vial to warm to room temperature.2. Sonicate the solution for 10-15 minutes to ensure the analyte is fully dissolved. | |
| Inaccurate pipetting: Inaccurate transfer of the standard, especially at low volumes. | 1. Use calibrated pipettes.2. For viscous solvents, consider using positive displacement pipettes. | |
| Peak tailing or broadening in LC-MS analysis | Poor chromatographic conditions: Incompatible mobile phase, column degradation, or inappropriate gradient. | 1. Ensure the mobile phase is compatible with the analyte and column.2. Use a guard column to protect the analytical column.3. Optimize the gradient elution program. |
| Analyte adsorption: ADB-FUBINACA may adsorb to the surfaces of plastic vials or containers. | 1. Use glass or silanized glass vials for storage and sample preparation.2. If plasticware must be used, pre-rinse with the solvent. | |
| Ion suppression or enhancement in LC-MS analysis | Matrix effects: Components in the sample matrix interfering with the ionization of ADB-FUBINACA. | 1. Optimize the sample preparation method to remove interfering substances (e.g., use solid-phase extraction).2. Use a deuterated internal standard to compensate for matrix effects.3. Dilute the sample to reduce the concentration of matrix components. |
Quantitative Stability Data
The following table summarizes the stability of ADB-FUBINACA under different storage conditions as reported in various studies.
| Form/Matrix | Storage Temperature | Duration | Stability | Reference |
| Neat Solid | -20°C | ≥ 3 years | Stable | [1] |
| In Acetonitrile (1 mg/mL) | -20°C | ≥ 3 years | Stable | |
| In Human Blood | Room Temperature | 30 days | Stable | [5] |
| In Human Blood | 4°C | 30 days | Stable | [5] |
| In Human Blood | -20°C | 30 days | Stable | [5] |
| In Human Plasma | 20°C | 315 days | Stable | [5] |
| In Human Plasma | 4°C | 105 days | Stable | [5] |
| In Human Plasma | -20°C | 105 days | Stable | [5] |
| In Serum | -20°C | 1 month | Stable for 82 of 84 synthetic cannabinoids tested |
Experimental Protocols
Protocol 1: Preparation of ADB-FUBINACA Standard for LC-MS Analysis
This protocol describes the preparation of a stock solution and working standards for the quantitative analysis of ADB-FUBINACA.
Materials:
-
ADB-FUBINACA analytical standard (neat solid)
-
Methanol or acetonitrile (LC-MS grade)
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator
Procedure:
-
Stock Solution Preparation (e.g., 1 mg/mL): a. Allow the vial containing the neat ADB-FUBINACA standard to equilibrate to room temperature before opening. b. Accurately weigh a suitable amount (e.g., 10 mg) of the standard using a calibrated analytical balance. c. Quantitatively transfer the weighed standard to a Class A volumetric flask (e.g., 10 mL). d. Add a small amount of solvent (methanol or acetonitrile) to dissolve the standard. e. Vortex and/or sonicate briefly to ensure complete dissolution. f. Bring the solution to the final volume with the solvent. g. Stopper the flask and invert it several times to ensure homogeneity. h. Transfer the stock solution to a labeled amber glass vial and store at -20°C.
-
Working Standard Preparation: a. Prepare a series of working standards by serially diluting the stock solution with the same solvent. b. For example, to prepare a 10 µg/mL working standard, transfer 100 µL of the 1 mg/mL stock solution to a 10 mL volumetric flask and dilute to volume. c. Prepare fresh working solutions daily or as needed.
Protocol 2: Sample Preparation for LC-MS/MS Analysis of ADB-FUBINACA in Whole Blood
This protocol outlines a protein precipitation method for the extraction of ADB-FUBINACA from whole blood samples.[6]
Materials:
-
Whole blood sample
-
Internal standard solution (e.g., JWH-018-d9 in methanol)
-
Ice-cold acetonitrile
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
Reconstitution solvent (e.g., 0.1% formic acid in acetonitrile/water 1:4, v/v)
Procedure:
-
Pipette 0.2 mL of the whole blood sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 0.6 mL of ice-cold acetonitrile dropwise while continuously vortexing the sample.
-
Vortex for an additional 5 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dry residue in 100 µL of the reconstitution solvent.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
Visualizations
ADB-FUBINACA Handling and Storage Workflow
References
- 1. caymanchem.com [caymanchem.com]
- 2. akjournals.com [akjournals.com]
- 3. ojp.gov [ojp.gov]
- 4. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 5. Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to the Validation of Analytical Methods for ADB-FUBINACA in Oral Fluid
For researchers, scientists, and drug development professionals, the accurate detection and quantification of synthetic cannabinoids like ADB-FUBINACA in oral fluid is a critical aspect of forensic toxicology, clinical research, and workplace drug testing. This guide provides a comparative overview of validated analytical methods, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely accepted and robust technique for this application.
Methodology Comparison
The primary methods for the analysis of ADB-FUBINACA in oral fluid involve initial sample preparation followed by instrumental analysis. While various techniques exist, this guide will focus on two common sample preparation methods prior to LC-MS/MS analysis: Protein Precipitation and Solid-Phase Extraction (SPE).
Experimental Protocols
Method 1: Protein Precipitation followed by LC-MS/MS
This method offers a rapid and straightforward approach for sample clean-up.
-
Sample Preparation:
-
To 100 µL of an oral fluid sample, add an internal standard.
-
Add a protein precipitation agent (e.g., acetonitrile).
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample to pellet the precipitated proteins.[1][2]
-
Transfer the supernatant for injection into the LC-MS/MS system.[1][2]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: A Kinetex Biphenyl column (50 mm × 3 mm × 2.6 μm) is commonly used.[1][3] The mobile phase typically consists of a gradient of 0.1% formic acid in water and acetonitrile.[1][3]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is utilized for detection and quantification.
-
Method 2: Solid-Phase Extraction (SPE) followed by LC-MS/MS
SPE provides a more thorough clean-up, potentially leading to lower matrix effects and improved sensitivity.
-
Sample Preparation:
-
Condition an appropriate SPE cartridge (e.g., Supel-Select HLB).[4]
-
Load the oral fluid sample onto the cartridge.
-
Wash the cartridge with a solvent to remove interferences.
-
Elute the analyte of interest (ADB-FUBINACA) with a suitable elution solvent (e.g., methanol).[4][5]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
The instrumental analysis parameters are generally similar to those used after protein precipitation, but may be adjusted to accommodate the cleaner sample matrix.
-
Performance Data Comparison
The following table summarizes the key validation parameters for the detection of ADB-FUBINACA and other synthetic cannabinoids in oral fluid using LC-MS/MS with different sample preparation techniques.
| Validation Parameter | Protein Precipitation | Solid-Phase Extraction | Alternative Method (DLLME) |
| Limit of Detection (LOD) | 1 ng/mL[1] | 0.7 µg L⁻¹ (equivalent to 0.7 ng/mL)[4] | 0.5 - 2 ng/mL[6] |
| Limit of Quantification (LOQ) | 2.5 ng/mL[1] | 2.6 µg L⁻¹ (equivalent to 2.6 ng/mL)[4] | 1 - 2 ng/mL[6] |
| Linearity | 2.5 - 500 ng/mL[1] | 2.2 - 1000 µg L⁻¹[5] | 1 - 100 ng/mL or 2 - 100 ng/mL[6] |
| Accuracy (% of Target) | 90.5 - 112.5%[1] | Not explicitly stated for ADB-FUBINACA | <15.8%[6] |
| Precision (% CV) | 3 - 14.7%[1] | <5% (Intra-day)[5] | <12.6% (Between-run)[6] |
Note: Dispersive Liquid-Liquid Microextraction (DLLME) is another emerging technique that has shown promising results for the extraction of synthetic cannabinoids from oral fluid.[6]
Alternative Analytical Techniques
While LC-MS/MS is the preferred method for confirmation and quantification due to its high sensitivity and selectivity, other techniques can also be employed.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used for the detection of ADB-FUBINACA. However, it may require derivatization of the analyte to improve its volatility and thermal stability.[7][8]
-
Liquid Chromatography with Fluorescence Detection (LC-FD): This method has been developed for the analysis of some synthetic cannabinoids in oral fluids and can offer good sensitivity.[4]
Experimental Workflow Visualizations
Caption: Protein Precipitation Workflow for Oral Fluid Analysis.
Caption: Solid-Phase Extraction Workflow for Oral Fluid Analysis.
References
- 1. A Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Potency of ADB-FUBICA and AB-FUBINACA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of two synthetic cannabinoid receptor agonists (SCRAs), ADB-FUBICA and AB-FUBINACA. The information presented is collated from peer-reviewed pharmacological studies and is intended to inform research and drug development activities.
Executive Summary
Both this compound and AB-FUBINACA are potent agonists of the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. Available data from in vitro functional assays indicate that both compounds exhibit nanomolar to sub-nanomolar potency. Direct comparison of reported EC₅₀ values suggests that AB-FUBINACA may be slightly more potent than this compound at the CB1 receptor, while their potencies at the CB2 receptor appear to be more comparable. It is crucial to note that potency values can vary depending on the specific assay and experimental conditions employed.
Comparative Potency Data
The following tables summarize the reported in vitro potency of this compound and AB-FUBINACA at human cannabinoid receptors.
Table 1: In Vitro Potency of this compound
| Compound | Receptor | Assay Type | Parameter | Value (nM) | Reference |
| This compound | CB1 | Membrane Potential | EC₅₀ | 2.6 | [1] |
| This compound | CB2 | Membrane Potential | EC₅₀ | 3.0 | [1] |
Table 2: In Vitro Potency of AB-FUBINACA
| Compound | Receptor | Assay Type | Parameter | Value (nM) | Reference |
| AB-FUBINACA | CB1 | Membrane Potential | EC₅₀ | 1.8 | [2] |
| AB-FUBINACA | CB2 | Membrane Potential | EC₅₀ | 3.2 | [2] |
| AB-FUBINACA | CB1 | cAMP Inhibition | IC₅₀ | 1.36 | [3] |
| AB-FUBINACA | CB2 | cAMP Inhibition | IC₅₀ | 1.95 | [3] |
| AB-FUBINACA | CB1 | Radioligand Binding | Kᵢ | 0.9 | [2] |
| AB-FUBINACA | CB2 | Radioligand Binding | Kᵢ | 23.2 | [2] |
Experimental Methodologies
The data presented in this guide were generated using various in vitro functional assays. Below are detailed protocols for the key experimental methods cited.
Radioligand Binding Assay
This assay determines the binding affinity of a compound to a receptor by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the human CB1 or CB2 receptor (e.g., HEK-293 or CHO cells) are prepared by homogenization and centrifugation.[4]
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% BSA, at pH 7.4.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled cannabinoid receptor ligand (e.g., [³H]CP-55,940 or [³H]SR141716A) and varying concentrations of the test compound (this compound or AB-FUBINACA).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
Membrane Potential Assay
This assay measures the functional activity of a compound by detecting changes in the membrane potential of cells expressing the target receptor. Activation of Gᵢ/ₒ-coupled receptors like CB1 and CB2 leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization.
Protocol:
-
Cell Culture: Cells stably co-expressing the human CB1 or CB2 receptor and GIRK channels are cultured in a suitable medium.
-
Dye Loading: Cells are loaded with a fluorescent membrane potential-sensitive dye.
-
Compound Addition: Varying concentrations of the test compound are added to the cells.
-
Signal Detection: Changes in fluorescence, corresponding to changes in membrane potential, are measured using a fluorometric imaging plate reader (FLIPR).
-
Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC₅₀) is determined from the dose-response curve.
cAMP Accumulation Assay
This assay measures the ability of a compound to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger whose synthesis is regulated by adenylyl cyclase. CB1 and CB2 receptors are Gᵢ/ₒ-coupled and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Protocol:
-
Cell Culture: Cells stably expressing the human CB1 or CB2 receptor are cultured.
-
Stimulation: Cells are treated with forskolin, an adenylyl cyclase activator, to stimulate cAMP production, in the presence of varying concentrations of the test compound.
-
Lysis: The cells are lysed to release intracellular cAMP.
-
Quantification: The amount of cAMP is quantified using a competitive immunoassay, often employing a luminescent or fluorescent readout.
-
Data Analysis: The concentration of the compound that inhibits 50% of the forskolin-stimulated cAMP production (IC₅₀) is determined.
Visualized Experimental Workflows and Signaling Pathways
To further elucidate the experimental processes and underlying biological mechanisms, the following diagrams are provided.
References
A Comparative Guide to ADB-FUBICA and JWH-018 at the CB1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic cannabinoids ADB-FUBICA and JWH-018, focusing on their interactions with the cannabinoid type 1 (CB1) receptor. The information presented is collated from various scientific sources and is intended to support research and drug development activities.
Executive Summary
Both this compound and JWH-018 are potent agonists of the CB1 receptor. JWH-018, a first-generation synthetic cannabinoid, acts as a full agonist, stimulating multiple downstream signaling pathways. This compound, a more recent compound, is also a potent agonist, though direct comparative studies detailing its signaling bias are less common. Available data suggests that related compounds like ADB-FUBINACA exhibit significantly greater efficacy in recruiting β-arrestin 2 compared to JWH-018. This could imply a potential for differential downstream effects and pharmacological profiles between these two compounds.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and JWH-018 at the human CB1 receptor, compiled from multiple studies. It is important to note that values can vary between different experimental setups.
| Parameter | This compound | JWH-018 | Reference Compound |
| Binding Affinity (Ki) | Not explicitly found | 9.00 ± 5.00 nM[1] | |
| Functional Potency (EC50) | 2.6 nM[2] | 102 nM (cAMP inhibition)[1][3] | |
| 4.4 nM (MAPK activation)[4] | |||
| 2.8 nM (Internalization)[4] | |||
| Efficacy (Emax) | Potent agonist[2] | Full agonist[1] |
Note: Data for this compound is limited in direct comparison to JWH-018 in the same assays. The EC50 for this compound is from a study that did not specify the functional assay used.
Signaling Pathways
Both this compound and JWH-018 activate the CB1 receptor, a G-protein coupled receptor (GPCR). Upon activation, the receptor initiates downstream signaling cascades.
JWH-018 has been shown to be a full agonist that activates multiple signaling pathways[1][4]:
-
G-protein signaling: It inhibits the production of cyclic AMP (cAMP) through the activation of the Gi/o protein.
-
MAPK/ERK activation: It promotes the phosphorylation of extracellular signal-regulated kinases (ERK), a pathway involved in cell proliferation, differentiation, and survival.[4]
-
β-arrestin recruitment and receptor internalization: JWH-018 potently induces the recruitment of β-arrestin, leading to receptor desensitization and internalization.[4]
This compound is also a potent agonist at the CB1 receptor[2]. While detailed studies on its signaling bias are not as readily available, a study on the closely related compound ADB-FUBINACA showed it had an Emax for β-arrestin 2 recruitment approximately three times higher than that of JWH-018, suggesting a strong potential for β-arrestin-mediated signaling[5].
Signaling Pathway Diagram
Figure 1: Simplified signaling pathways of the CB1 receptor upon activation by agonists.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols based on published literature and should be optimized for specific laboratory conditions.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 receptor.
Materials:
-
Cell membranes expressing human CB1 receptor.
-
Radioligand (e.g., [³H]CP-55,940).
-
Test compounds (this compound, JWH-018).
-
Non-specific binding control (e.g., a high concentration of unlabeled WIN 55,212-2).
-
Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Wash Buffer (50 mM Tris-HCl, 0.05% BSA, pH 7.4).
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add assay buffer, cell membranes, and either the test compound, vehicle (for total binding), or non-specific binding control.
-
Add the radioligand to all wells at a concentration close to its Kd.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for each test compound.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This assay measures the ability of a compound to inhibit the production of cyclic AMP, a key second messenger in G-protein signaling.
Materials:
-
HEK293 cells stably expressing the human CB1 receptor.
-
Test compounds (this compound, JWH-018).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium and supplements.
-
Phosphodiesterase inhibitor (e.g., IBMX).
Procedure:
-
Seed the CB1-expressing cells in a 96-well or 384-well plate and culture overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Add serial dilutions of the test compounds to the wells.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for the recommended time according to the assay kit.
-
Lyse the cells and measure the intracellular cAMP levels using the detection reagents from the kit.
-
Generate a dose-response curve and calculate the EC50 value for each compound's inhibition of forskolin-stimulated cAMP accumulation.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CB1 receptor, a key event in receptor desensitization and G-protein-independent signaling.
Materials:
-
Cells engineered to express the CB1 receptor and a β-arrestin fusion protein (e.g., using PathHunter® or Tango™ assay technology).
-
Test compounds (this compound, JWH-018).
-
Assay-specific detection reagents.
-
Cell culture medium and supplements.
Procedure:
-
Plate the engineered cells in a 384-well plate and incubate.
-
Prepare serial dilutions of the test compounds.
-
Add the test compounds to the cells and incubate for 60-90 minutes at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (e.g., chemiluminescence or fluorescence) using a plate reader.
-
Generate a dose-response curve and determine the EC50 and Emax values for β-arrestin recruitment for each compound.
Experimental Workflow Diagram
Figure 2: General workflow for the key experimental assays.
Logical Relationships of Differential Effects
The differential activation of G-protein versus β-arrestin pathways by different ligands is known as "biased agonism." A ligand that preferentially activates one pathway over the other is termed a "biased agonist." This can have significant implications for the pharmacological effects of a drug, as different pathways can lead to distinct physiological outcomes.
For instance, if this compound is indeed more efficacious at recruiting β-arrestin than JWH-018, it may lead to more rapid receptor desensitization and internalization, potentially altering the duration of its effects and its side-effect profile.
Figure 3: Logical relationship of biased agonism at the CB1 receptor.
Conclusion
Both this compound and JWH-018 are potent synthetic cannabinoid agonists at the CB1 receptor. While JWH-018 has been well-characterized as a full agonist, the detailed signaling profile of this compound requires further direct comparative investigation. The available data suggests potential differences in their efficacy to engage the β-arrestin pathway, which could translate to different pharmacological and toxicological profiles. The experimental protocols provided in this guide offer a framework for researchers to conduct such comparative studies and further elucidate the nuanced pharmacology of these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 3. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
Distinguishing ADB-FUBICA and its Structural Isomer ADB-FUBINACA: A Comparative Guide for Researchers
For Immediate Release
A Comprehensive Guide to Differentiating the Synthetic Cannabinoids ADB-FUBICA and ADB-FUBINACA for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural isomers this compound and ADB-FUBINACA, two potent synthetic cannabinoids. The objective of this document is to equip researchers with the necessary information to distinguish between these compounds through analytical and pharmacological characterization. This guide presents experimental data in clearly structured tables, details experimental protocols for key analytical methods, and includes visualizations of structural differences and analytical workflows.
Introduction
This compound and ADB-FUBINACA are synthetic cannabinoid receptor agonists (SCRAs) that share the same molecular formula and mass, making their differentiation a significant analytical challenge. The key structural difference lies in their core heterocyclic moiety: this compound possesses an indole (B1671886) core, whereas ADB-FUBINACA is built upon an indazole core. This seemingly subtle difference in the placement of a nitrogen atom results in distinct analytical signatures and can influence pharmacological activity. Accurate identification is critical for forensic analysis, toxicological studies, and the development of potential therapeutic agents.
Chemical and Pharmacological Data Comparison
The following tables summarize the key chemical and pharmacological properties of this compound and ADB-FUBINACA.
Table 1: Chemical Properties
| Property | This compound | ADB-FUBINACA |
| IUPAC Name | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole -3-carboxamide | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole -3-carboxamide |
| Molecular Formula | C₂₂H₂₄FN₃O₂ | C₂₁H₂₃FN₄O₂ |
| Molecular Weight | 381.45 g/mol | 382.43 g/mol |
| CAS Number | 1801338-23-7 | 1445583-51-6 |
| Core Structure | Indole | Indazole |
Table 2: Pharmacological Activity at Cannabinoid Receptors
| Compound | CB₁ Receptor Activity (EC₅₀) | CB₂ Receptor Activity (EC₅₀) |
| This compound | Potent Agonist (EC₅₀ values not precisely determined in cited literature) | Potent Agonist (EC₅₀ values not precisely determined in cited literature) |
| ADB-FUBINACA | 1.2 nM[1] | 3.5 nM[1] |
EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. Lower EC₅₀ values indicate greater potency.
Structural Isomerism
The fundamental difference between this compound and ADB-FUBINACA is the isomerism of their core heterocyclic ring system. This is illustrated in the diagram below.
Caption: Structural difference between this compound (indole) and ADB-FUBINACA (indazole).
Analytical Differentiation
The differentiation of this compound and ADB-FUBINACA is primarily achieved through chromatographic and mass spectrometric techniques. Nuclear Magnetic Resonance (NMR) spectroscopy also provides definitive structural confirmation.
Mass Spectrometry (MS)
Tandem mass spectrometry (MS/MS) is a powerful tool for distinguishing isomers by analyzing their fragmentation patterns.[2] The indole and indazole cores produce characteristic fragment ions.
Table 3: Key Differentiating Fragment Ions in Mass Spectrometry
| Compound | Core Structure | Characteristic Fragment Ions (m/z) |
| This compound | Indole | 117, 131, 145[3] |
| ADB-FUBINACA | Indazole | 116, 130, 144[3] |
The product ion spectra of this compound show characteristic fragments at m/z 109.0448 (p-fluorobenzyl), 224.0866, 252.0817, 337.1708, and 365.1657.[4] For ADB-FUBINACA, characteristic fragments include m/z 109.0448, 253.0772 (loss of aminodimethylbutanamide), and 338.1663 (loss of carboxamide).[5][6]
Experimental Protocols
1. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HR-MS)
This method is suitable for the separation and identification of this compound and ADB-FUBINACA in complex matrices.
-
Instrumentation: Ultra-performance liquid chromatograph coupled to a high-resolution tandem mass spectrometer.
-
Chromatographic Column: A C18 column (e.g., 10 cm x 2.1 mm, 1.7 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and acetonitrile (B52724) (B) is effective.
-
Gradient Program:
-
0-1.5 min: 2% B
-
1.5-6.5 min: 2-90% B
-
6.5-9.4 min: 90% B
-
9.4-9.5 min: 90-2% B
-
9.5-12 min: 2% B[7]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Full scan and data-dependent MS/MS.
-
Collision Energy: A sweeping collision energy (e.g., 20-60%) can be applied to obtain comprehensive fragmentation data.[4]
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. Derivatization may be necessary for some synthetic cannabinoids, but this compound and ADB-FUBINACA can often be analyzed directly.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm), is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp is used to achieve separation, for example:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp to 300°C at 20°C/min, hold for 10 min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Full scan from m/z 50-600.[3]
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information, allowing for unambiguous identification.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Solvent: Deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄.
-
Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments (e.g., COSY, HSQC, HMBC) are performed to assign all proton and carbon signals and confirm the connectivity of the atoms, particularly within the indole or indazole ring to differentiate the isomers.[8]
Analytical Workflow
The following diagram illustrates a typical workflow for the differentiation of this compound and ADB-FUBINACA.
Caption: General experimental workflow for the differentiation of this compound and ADB-FUBINACA.
Conclusion
The differentiation of the structural isomers this compound and ADB-FUBINACA requires the application of advanced analytical techniques. Mass spectrometry, particularly tandem MS, is crucial for identifying characteristic fragment ions derived from their distinct indole and indazole cores. Chromatographic separation provides an additional layer of confirmation, while NMR spectroscopy offers definitive structural elucidation. Understanding the pharmacological profiles of these compounds is also essential for assessing their potential physiological effects. This guide provides a foundational resource for researchers working on the identification, characterization, and monitoring of these and other emerging synthetic cannabinoids.
References
- 1. Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 4. researchgate.net [researchgate.net]
- 5. Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Four types of cannabimimetic indazole and indole derivatives, ADB-BINACA, AB-FUBICA, this compound, and AB-BICA, identified as new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Enantioselective Synthesis and Separation of ADB-FUBICA Enantiomers
For researchers and professionals in drug development, the stereochemistry of synthetic cannabinoid receptor agonists (SCRAs) is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate robust methods for their stereoselective synthesis and separation. This guide provides a comparative overview of the enantioselective synthesis and chiral separation of ADB-FUBICA, with supporting data from closely related analogues.
Enantioselective Synthesis of (S)-ADB-FUBICA
The cannabimimetic activity of many synthetic cannabinoids is primarily attributed to the (S)-enantiomer.[1] Consequently, enantioselective synthesis routes are designed to produce this isomer preferentially. The synthesis of (S)-ADB-FUBICA is typically achieved via a convergent route, utilizing a chiral starting material to ensure high enantiomeric purity.
Experimental Protocol: Enantioselective Synthesis of (S)-ADB-FUBICA
This protocol is adapted from established methods for analogous indole-3-carboxamide synthetic cannabinoids.
Step 1: Synthesis of 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid
-
Reaction Setup: In a round-bottom flask, dissolve 1H-indole-3-carboxylic acid and a suitable base (e.g., sodium hydride) in a polar aprotic solvent like dimethylformamide (DMF).
-
Alkylation: Add 1-(bromomethyl)-4-fluorobenzene to the mixture.
-
Reaction: Stir the mixture at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Workup: Quench the reaction with water and acidify with a dilute acid (e.g., 1 M HCl) to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with water, and dry under a vacuum. The crude product can be recrystallized to yield pure 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid.
Step 2: Amide Coupling to form (S)-ADB-FUBICA
-
Activation: Dissolve the 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid from Step 1 in a suitable solvent (e.g., DMF or dichloromethane). Add a peptide coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).
-
Coupling: Add (S)-tert-leucinamide (the chiral precursor) to the activated carboxylic acid.
-
Reaction: Stir the reaction at room temperature for 12-18 hours, monitoring completion by TLC.
-
Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica (B1680970) gel to yield (S)-ADB-FUBICA.
Synthesis Comparison: this compound vs. Alternative Indole-Carboxamides
The synthesis strategy can be adapted to produce other synthetic cannabinoids by varying the chiral amino acid derivative and the benzyl (B1604629) or alkyl halide.
| Feature | (S)-ADB-FUBICA | (S)-AB-FUBICA (Alternative) |
| Core Structure | 1-(4-fluorobenzyl)-1H-indole-3-carboxamide | 1-(4-fluorobenzyl)-1H-indole-3-carboxamide |
| Chiral Precursor | (S)-tert-leucinamide | (S)-valinamide |
| Side Chain | tert-butyl | iso-propyl |
| Expected Product | (S)-N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide | (S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide |
Synthesis Workflow
Caption: Workflow for the enantioselective synthesis of (S)-ADB-FUBICA.
Chiral Separation of this compound Enantiomers
For the analysis of racemic mixtures or the determination of enantiomeric purity, chiral high-performance liquid chromatography (HPLC) is the method of choice. Polysaccharide-based chiral stationary phases (CSPs) have demonstrated broad applicability for the separation of synthetic cannabinoid enantiomers.[2][3]
Experimental Protocol: Chiral HPLC Separation
The following protocol outlines a general approach for the chiral separation of this compound enantiomers, based on successful separations of closely related analogues.[4]
-
Column Selection: Utilize a polysaccharide-based chiral stationary phase. Columns such as Lux Amylose-1 or Lux i-Cellulose-5 are effective for separating synthetic cannabinoids with terminal amide or ester moieties.[4]
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, typically consisting of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio will need to be optimized to achieve baseline separation.
-
Instrumentation: Use an HPLC system equipped with a UV detector.
-
Analysis: Inject the dissolved sample of racemic this compound. Monitor the elution of the enantiomers. The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.[4]
-
Optimization: Adjust the mobile phase composition and flow rate to achieve optimal resolution (Rs ≥ 1.5).
Chiral Separation Performance: Comparison of Related Synthetic Cannabinoids
While specific data for this compound is limited, the following table summarizes the successful chiral separation of analogous compounds, providing a strong basis for method development.
| Compound | Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) | Reference |
| AMB-FUBINACA | Lux® Amylose-1 | Isocratic | ≥ 1.99 | [4] |
| AB-FUBINACA | Lux® i-Cellulose-5 | Isocratic | ≥ 1.99 | [4] |
| 5F-MDMB-PINACA | Lux® Amylose-1 | Isocratic | ≥ 1.99 | [4] |
| AB-CHMINACA | Lux® i-Cellulose-5 | Isocratic | ≥ 1.99 | [4] |
Chiral Separation Workflow
Caption: General workflow for the chiral HPLC separation of this compound enantiomers.
Pharmacological Activity Comparison
The primary reason for enantioselective synthesis and separation is the often-significant difference in biological activity between enantiomers. For synthetic cannabinoids, the (S)-enantiomer is typically a more potent agonist at the CB1 receptor, which is responsible for the psychoactive effects.
Cannabinoid Receptor (CB1/CB2) Agonism
The table below presents the pharmacological data for this compound and a closely related indole-based synthetic cannabinoid, MDMB-FUBICA, for which enantiomer-specific data is available.
| Compound | Enantiomer | CB1 EC₅₀ (nM) | CB2 EC₅₀ (nM) | Reference |
| This compound | Racemic | 2.6 | 3.0 | |
| MDMB-FUBICA | (S)-enantiomer | Potent Agonist | Potent Agonist | [5][6] |
| MDMB-FUBICA | (R)-enantiomer | No Agonist Activity | Agonist | [5][6] |
The data for MDMB-FUBICA highlights a critical aspect of SCRA stereopharmacology: the (R)-enantiomer may lack CB1 receptor activity while retaining activity at the CB2 receptor.[5][6] This suggests that the (R)-enantiomer of this compound may also exhibit a different pharmacological profile from the (S)-enantiomer.
Cannabinoid Receptor Signaling Pathway
Both CB1 and CB2 receptors are G-protein coupled receptors (GPCRs). Their activation by an agonist like (S)-ADB-FUBICA initiates an intracellular signaling cascade.
Caption: Simplified signaling pathway upon activation of cannabinoid receptors.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of ADB-FUBINACA
For researchers, scientists, and professionals in drug development, the accurate quantification of synthetic cannabinoids like ADB-FUBINACA is critical for metabolism, pharmacokinetic, and toxicological studies. This guide provides a comparative overview of validated analytical methods for the quantification of ADB-FUBINACA, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Quantification Methods
The following tables summarize the validation parameters of various analytical methods used for the quantification of ADB-FUBINACA and other synthetic cannabinoids in different biological matrices. These parameters are essential for evaluating the performance and suitability of a method for a specific application.
Table 1: Comparison of LC-MS/MS Method Validation Parameters for Synthetic Cannabinoid Quantification
| Analyte(s) | Matrix | LLOQ | LOD | Linearity (r²) | Accuracy (%) | Precision (%) | Reference |
| ADB-FUBINACA | Human Plasma | 1 ng/mL | 0.1 to 6.0 ng/mL | 0.999 | 5.8% at 1 ng/mL; 19.1% at 5 ng/mL | 10.5% at 1 ng/mL; 9.6% at 5 ng/mL | [1] |
| ADB-BUTINACA | Rat Plasma | 1.0 ng/mL | 0.3 ng/mL | >0.995 | 92 - 111 | < 14 | [2] |
| 29 Synthetic Cannabinoids (including ADB-BUTINACA) | Human Hair | 1 - 10 pg/mg | 0.5 - 5 pg/mg | - | - | - | [3] |
| AB-FUBINACA Metabolite (M3) | Urine | 0.1 - 12 ng/mL (Confirmation) | - | - | - | - | [4] |
| 130 Cannabinoids (including ADB-PINACA) | Cannabis Oil | 0.1 ng/mL | - | - | -11.67 to 13.00 (at 0.1 ng/mL) | < 15.19 | [5] |
Table 2: Comparison of GC-MS Method Validation Parameters for Synthetic Cannabinoid Quantification
| Analyte(s) | Matrix | LLOQ | LOD | Linearity (r²) | Accuracy (%) | Precision (%) | Reference |
| 5F-CUMYL-PICA & 5F-MDMB-PICA | Human Blood | 0.50 ng/mL | 0.1 & 0.11 ng/mL | >0.99 | 2.4 - 7.3 | 4.6 - 8.3 | [6] |
| AB-FUBINACA | Seized Materials | - | - | - | - | - | [7] |
| AMB-Fubinaca | Criminal Evidence | 4.5 µg/mL | 1.5 µg/mL | 0.9994 | - | - | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols for the quantification of ADB-FUBINACA and related compounds using LC-MS/MS and GC-MS.
LC-MS/MS Method for ADB-FUBINACA in Human Plasma[1]
-
Sample Preparation:
-
To 200 µL of the sample, add 20 µL of an internal standard.
-
Add 200 µL of 100 mM sodium acetate (B1210297) buffer (pH 5.0).
-
Load 300 µL of the conditioned blood onto a supported-liquid-extraction cartridge.
-
Elute analytes twice with 700 µL of methyl tert-butyl ether.
-
Add 20 µL of 0.1 M methanolic HCl to the eluate.
-
Dry the extracts at 30°C under a nitrogen stream.
-
Reconstitute the residue in 80 µL of 50:50 (v/v) water:methanol, vortex, and centrifuge.
-
-
Chromatographic Conditions:
-
Instrument: LC-MS/MS
-
Column: Specific column details not provided in the abstract.
-
Mobile Phase: Specific gradient not detailed in the abstract.
-
Detection: Tandem mass spectrometry.
-
UPLC-MS/MS Method for ADB-BUTINACA in Rat Plasma[2]
-
Sample Preparation:
-
Protein precipitation is a likely method but not explicitly detailed.
-
-
Chromatographic Conditions:
-
Instrument: UPLC-MS/MS
-
Column: UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm)
-
Mobile Phase: Gradient elution with acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Detection: Multiple reaction monitoring (MRM) mode with a positive electrospray ionization (ESI) source.
-
GC-MS Method for AB-FUBINACA in Seized Materials[7][9]
-
Sample Preparation:
-
For qualitative analysis, soak the herbal material in a suitable solvent (e.g., methanol) and take an aliquot for analysis.
-
For quantitative analysis, obtain a representative sample and perform liquid-liquid extraction.
-
-
Chromatographic Conditions:
-
Instrument: Gas chromatography–mass spectrometry (GC-MS).
-
Column: Specific column details not provided in the abstract.
-
Carrier Gas: Typically helium.
-
Injection: Splitless or split injection.
-
Detection: Mass spectrometry. Derivatization may be required for metabolites to increase volatility and thermal stability.[1][9]
-
Visualizations
The following diagrams illustrate key concepts in ADB-FUBINACA analysis and pharmacology.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. akjournals.com [akjournals.com]
- 3. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. thaiscience.info [thaiscience.info]
- 9. Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo Effects of ADB-FUBICA and THC in Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo effects of ADB-FUBICA, a synthetic cannabinoid, and Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, in mouse models. The following sections detail their distinct pharmacological profiles, supported by experimental data, to inform research and drug development in the field of cannabinoid science.
Pharmacological Profile: A Tale of Two Agonists
At the heart of their differing effects lies their interaction with the cannabinoid type 1 (CB1) receptor. While both this compound and THC are agonists at this receptor, their efficacy varies significantly. THC is a partial agonist, meaning it only partially activates the receptor. In contrast, this compound is a potent, full agonist, capable of eliciting a maximal response from the CB1 receptor.[1][2][3][4][5] This fundamental difference in receptor activation underpins the often more intense and unpredictable effects observed with synthetic cannabinoids like this compound.
Quantitative Comparison of In Vivo Effects
The following tables summarize the key quantitative data from comparative studies in mice, highlighting the differences in potency, efficacy, and duration of action between this compound and THC.
Table 1: Cannabinoid Receptor Binding and Functional Activity
| Compound | Receptor Binding Affinity (Ki, nM) at CB1 | Functional Activity at CB1 |
| This compound | 0.9[6] | Full Agonist[4][5] |
| Δ⁹-THC | Varies by study (typically in the low nanomolar range) | Partial Agonist[1][2][3] |
Table 2: Physiological Effects (The Cannabinoid Tetrad)
| Effect | This compound | Δ⁹-THC | Key Findings |
| Catalepsy | Induces catalepsy. | Induces catalepsy. | This compound produces classic cannabimimetic effects, including catalepsy.[1] |
| Antinociception | Induces antinociception. | Induces a clear antinociceptive effect.[7] | Both compounds produce pain-relieving effects.[7] |
| Hypothermia | Induces significant, dose-dependent hypothermia.[1][7][8] | Causes hypothermia.[7] | Both compounds lower body temperature, a hallmark of cannabinoid activity.[1][7] |
| Hypolocomotion | Induces hypolocomotion (decreased movement).[1][8] | Can suppress locomotor activity.[9] | This compound consistently produces decreased locomotor activity.[8] |
Table 3: Behavioral and Pharmacokinetic Comparison
| Parameter | This compound | Δ⁹-THC | Key Findings |
| Anxiety | Dose-dependent effects; can be anxiolytic or anxiogenic.[6] Sex-dependent effects observed.[6] | Generally considered to have anxiolytic effects at lower doses and can be anxiogenic at higher doses. | This compound's effects on anxiety appear more complex and can vary by sex.[6] |
| Memory | Induces spatial memory deficits.[7] | Induces spatial memory deficits.[7] | Both compounds impair memory function in mice.[7] |
| Duration of Action | Effects are relatively short-lived; brain levels are undetectable 4 hours post-injection. | Effects are longer-lasting compared to this compound. | This compound has a significantly shorter pharmacokinetic profile in the brain.[1] |
| Physical Dependence | Induces physical dependence, with withdrawal signs precipitated by a CB1 antagonist. | Known to produce physical dependence with chronic use. | Despite its short duration of action, this compound is sufficient to induce dependence. |
Experimental Methodologies
The data presented in this guide are derived from studies employing standardized and validated experimental protocols. Below are summaries of the key methodologies used.
Animals
The most commonly used mouse strains in these studies are C57BL/6J and ICR mice.[7] Animals are typically adult males and females, housed under controlled laboratory conditions.
Drug Administration
-
Route of Administration: Intraperitoneal (i.p.) and subcutaneous (s.c.) injections are the most frequent routes of administration for both this compound and THC.[7]
-
Vehicle: Drugs are typically dissolved in a vehicle solution, a common example being a mixture of ethanol, Kolliphor EL (or Cremophor EL), and saline.[10]
The Cannabinoid Tetrad Assay
This battery of tests is a cornerstone for assessing the cannabinoid-like effects of compounds in rodents.
-
Catalepsy: The bar test is used to measure the time a mouse remains immobile with its forepaws placed on an elevated bar.
-
Antinociception: The tail-immersion test or hot plate test assesses the analgesic effects by measuring the latency to withdraw the tail or a paw from a hot stimulus.[9]
-
Hypothermia: Rectal temperature is measured using a digital thermometer at specific time points after drug administration.
-
Hypolocomotion: Spontaneous locomotor activity is quantified by placing the mouse in an open field arena and tracking its movement using automated systems.[10]
Behavioral Assays
-
Anxiety: The elevated plus maze (EPM) is used to assess anxiety-like behavior. An increase in the time spent in the open arms is indicative of an anxiolytic effect.[7]
-
Memory: The Y-maze or novel object recognition (NOR) test is employed to evaluate spatial and recognition memory, respectively.[6][7]
-
Depression-like Behavior: The forced swimming test is used to assess behavioral despair, where a decrease in immobility time suggests an antidepressant-like effect.[7]
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate key conceptual frameworks relevant to the comparison of this compound and THC.
Caption: Workflow of the cannabinoid tetrad assay in mice.
Caption: Simplified CB1 receptor signaling pathway for THC and this compound.
References
- 1. The short-acting synthetic cannabinoid AB-FUBINACA induces physical dependence in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol-Like Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term consequences of adolescent exposure to the synthetic cannabinoid AB-FUBINACA in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional effects of synthetic cannabinoids versus Δ9 -THC in mice on body temperature, nociceptive threshold, anxiety, cognition, locomotor/exploratory parameters and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Δ9-Tetrahydrocannabinol-Like Effects of Novel Synthetic Cannabinoids in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Stability of ADB-FUBICA in Comparison to Other Synthetic Cannabinoids: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of ADB-FUBICA and other prevalent synthetic cannabinoids. The information presented is supported by experimental data from in vitro studies to assist researchers in understanding the metabolic fate and potential duration of action of these compounds.
Comparative Metabolic Stability Data
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and in vivo potency. In vitro models, primarily using human liver microsomes (HLMs), are widely employed to predict the in vivo clearance of drugs. The following table summarizes the metabolic stability of this compound and a selection of other synthetic cannabinoids, expressed as half-life (t½) and intrinsic clearance (CLint). A shorter half-life and higher intrinsic clearance indicate lower metabolic stability.
| Compound Name | In Vitro Model | Half-life (t½, min) | Intrinsic Clearance (CLint, μL/min/mg protein) | Reference(s) |
| This compound | HLM | 39.7 | 17.5 | [1] |
| FDU-PB-22 | HLM | 12.4 | Not Reported | [2] |
| FUB-PB-22 | HLM | 11.5 | Not Reported | [2] |
| PX-1 | HLM | 15.1 | 46 | [3] |
| PX-2 | HLM | 3.4 | 202 | [3] |
| PX-3 | HLM | 5.2 | 133 | [3] |
| CUMYL-PICA | HLM | >60 | 12.1 | [4] |
| 5F-CUMYL-PICA | HLM | 28.5 | 24.3 | [4] |
| JWH-018 | HLM | 23.1 | 30.0 | [5] |
| AM-2201 | HLM | 14.3 | 48.5 | [5] |
| UR-144 | HLM | 21.6 | 32.1 | [5] |
| XLR-11 | HLM | 15.4 | 45.1 | [5] |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro metabolic stability assays using human liver microsomes. Below is a detailed, generalized methodology representative of the cited experiments.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
1. Materials and Reagents:
-
Test synthetic cannabinoid compound (e.g., this compound)
-
Pooled human liver microsomes (e.g., from BD Gentest™)
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN) for reaction termination
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis
2. Incubation Procedure:
-
A stock solution of the test compound is prepared, typically in DMSO, and then diluted to the final desired concentration (e.g., 1 µM) in the incubation buffer.
-
The reaction mixture is prepared by combining the test compound solution, human liver microsomes (e.g., at a final protein concentration of 0.5 mg/mL), and potassium phosphate buffer containing MgCl₂.
-
The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots of the reaction mixture are collected at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction in each aliquot is terminated by the addition of a quenching solvent, typically ice-cold acetonitrile, which also serves to precipitate the microsomal proteins. An internal standard is often included in the quenching solvent for accurate quantification.
-
The quenched samples are centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the remaining parent compound and any formed metabolites, is collected for analysis.
3. Analytical Method:
-
The concentration of the remaining parent compound in the supernatant is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The LC-MS/MS system is operated in multiple reaction monitoring (MRM) mode for selective and sensitive detection of the analyte and the internal standard.
4. Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the concentration at time zero.
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).
Visualizations
Cannabinoid Receptor Signaling Pathway
Synthetic cannabinoids, including this compound, primarily exert their effects by acting as agonists at the cannabinoid receptors, CB1 and CB2. The activation of these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events.
References
- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
A Comparative Analysis of Receptor Binding Kinetics: ADB-FUBICA vs. AMB-FUBINACA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding kinetics of two synthetic cannabinoids, ADB-FUBICA and AMB-FUBINACA, at the human cannabinoid receptors CB1 and CB2. The information presented is collated from various in vitro studies to offer an objective overview supported by experimental data.
Quantitative Data Summary
The following table summarizes the key receptor binding and functional potency parameters for this compound and AMB-FUBINACA. Lower Kᵢ and EC₅₀ values are indicative of higher binding affinity and functional potency, respectively.
| Compound | Receptor | Parameter | Value (nM) | Citations |
| This compound | hCB1 | EC₅₀ | 2.6 | [1][2] |
| hCB2 | EC₅₀ | 3.0 | [1][2] | |
| ADB-FUBINACA | hCB1 | Kᵢ | 0.36 | [3] |
| hCB1 | EC₅₀ | 1.2 | [4] | |
| hCB2 | EC₅₀ | 3.5 | [4] | |
| AMB-FUBINACA | hCB1 | Kᵢ | 10.04 | [3][5] |
| hCB2 | Kᵢ | 0.786 | [5] | |
| hCB1 | EC₅₀ | 0.5433 | [5] | |
| hCB2 | EC₅₀ | 0.1278 | [5] |
Key Findings
Based on the available data, AMB-FUBINACA demonstrates a higher binding affinity for the CB2 receptor (Kᵢ = 0.786 nM) compared to the CB1 receptor (Kᵢ = 10.04 nM)[3][5]. Conversely, ADB-FUBINACA shows a very high affinity for the CB1 receptor (Kᵢ = 0.36 nM)[3]. In terms of functional potency, AMB-FUBINACA is a highly potent agonist at both CB1 (EC₅₀ = 0.5433 nM) and CB2 (EC₅₀ = 0.1278 nM) receptors[5]. This compound also acts as a potent agonist at both receptors, with slightly higher EC₅₀ values compared to AMB-FUBINACA[1][2]. Both compounds are full agonists at the CB1 receptor[3].
Experimental Protocols
The data presented in this guide are primarily derived from in vitro radioligand binding assays and functional assays. Understanding the methodologies employed is crucial for interpreting the results accurately.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
1. Materials:
- Receptor Source: Membranes from cells expressing the human CB1 or CB2 receptor (e.g., HEK293 or CHO cells).
- Radioligand: A high-affinity cannabinoid receptor ligand labeled with a radioisotope (e.g., [³H]CP-55,940 or [³H]SR141716A).
- Test Compounds: this compound and AMB-FUBINACA.
- Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA, pH 7.4.
- Wash Buffer: Typically 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA, pH 7.4.
- Scintillation Cocktail.
- Glass fiber filters.
2. Procedure:
- Incubation: Receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound or AMB-FUBINACA).
- Equilibrium: The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
- Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the receptor membranes with the bound radioligand.
- Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
- Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
3. Data Analysis:
- The data are used to generate a competition curve, plotting the percentage of specific binding of the radioligand against the concentration of the test compound.
- The IC₅₀ value (the concentration of the test compound that displaces 50% of the specifically bound radioligand) is determined from this curve.
- The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Signaling Pathways & Experimental Workflows
The following diagrams illustrate the cannabinoid receptor signaling pathway and a typical experimental workflow for a competitive radioligand binding assay.
References
A Comparative Guide to the Inter-laboratory Validation of ADB-FUBINACA Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the detection and quantification of ADB-FUBINACA, a potent synthetic cannabinoid. The information is compiled from various single-laboratory validation studies to offer a comprehensive resource for researchers and forensic professionals. While a formal, multi-agency inter-laboratory validation study for ADB-FUBINACA is not extensively documented in publicly available literature, this guide synthesizes existing data to facilitate a comparative understanding of method performance across different laboratories and techniques.
The primary analytical techniques for ADB-FUBINACA are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with LC-MS/MS often being preferred for its suitability in analyzing thermally unstable compounds.[1]
Quantitative Performance Comparison
The following tables summarize the quantitative performance parameters for the analysis of ADB-FUBINACA and related synthetic cannabinoids from various studies. These tables are intended to provide a comparative snapshot of the capabilities of different analytical methodologies.
Table 1: Performance of LC-MS/MS Methods for Synthetic Cannabinoid Analysis
| Analyte(s) | Matrix | LLD/LOD (ng/mL) | LLOQ (ng/mL) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Recovery (%) | Reference |
| JWH-122, 5F-AMB, AMB-FUBINACA | Rat Plasma | 0.003–0.004 | 0.012–0.016 | 1.3–9.0 | 3.0–8.6 | 95.4–106.8 | [2] |
| JWH-122, 5F-AMB, AMB-FUBINACA | Rat Urine | 0.00125–0.002 | 0.003–0.005 | 2.8–6.7 | 3.9–8.8 | 92.0–106.8 | [2] |
| 29 Synthetic Cannabinoids (including ADB-BUTINACA) | Human Hair | 0.5–5 (pg/mg) | 1–10 (pg/mg) | - | - | 36.1–93.3 | |
| 43 Synthetic Cannabinoids (including ADB-FUBINACA) | Blood (Serum/Plasma) | - | 0.3125 | <15 (at 3.75, 7.5, 15 ng/mL) | - | - | [3] |
Table 2: Performance of GC-MS Methods for MAB-CHMINACA (a related synthetic cannabinoid)
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Precision (%RSD) |
| MAB-CHMINACA | Seized Material | 0.15 - 25 | 50 | < 13 |
Note: Data for MAB-CHMINACA is included to provide a general performance expectation for GC-MS analysis of similar synthetic cannabinoids.
Experimental Protocols
The methodologies for analyzing ADB-FUBINACA vary depending on the laboratory, matrix, and available instrumentation. Below are generalized protocols for sample preparation and analysis based on common practices reported in the literature.
Sample Preparation
Solid/Herbal Samples:
-
Homogenize the sample material.
-
Weigh approximately 10 mg of the homogenized sample.
-
Add a suitable organic solvent (e.g., methanol).
-
Extract the analyte using ultrasonication for approximately 10-15 minutes.
-
Centrifuge the sample to separate the solid material from the supernatant.
-
The supernatant can then be diluted for direct injection or further processed.
Biological Samples (Blood, Urine):
-
Protein Precipitation (for blood/serum/plasma):
-
Add a precipitation solution (e.g., methanol (B129727):acetonitrile (B52724) 50:50 v/v) to the sample.[3]
-
Vortex to mix and then centrifuge to pellet the precipitated proteins.
-
The resulting supernatant is used for analysis.
-
-
Liquid-Liquid Extraction (LLE):
-
Adjust the pH of the sample as needed.
-
Add an immiscible organic solvent to the sample.
-
Vortex to facilitate the transfer of the analyte into the organic layer.
-
Separate the organic layer, evaporate it to dryness, and reconstitute the residue in a suitable solvent for injection.
-
-
Solid Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte of interest with a suitable solvent.
-
Evaporate the eluate and reconstitute for analysis.
-
Analytical Instrumentation
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatographic Column: A C18 or similar reversed-phase column is commonly used.[4]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typical.[4]
-
Ionization: Electrospray ionization (ESI) in positive mode is generally employed.[4]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for ADB-FUBINACA and its internal standard.[4]
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Introduction: Samples are typically introduced via a split/splitless injector.
-
Chromatographic Column: A non-polar or mid-polar capillary column (e.g., ZB-35HT) is often used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Detection: The mass spectrometer is operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) for quantitative analysis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the generalized experimental workflow for the validation of ADB-FUBINACA analytical methods.
Caption: Generalized workflow for the validation of ADB-FUBINACA analytical methods.
This guide serves as a starting point for laboratories looking to develop, validate, or compare analytical methods for ADB-FUBINACA. It is crucial to note that any analytical method must be fully validated in-house to ensure its fitness for purpose.[5] The need for more comprehensive inter-laboratory studies remains to further standardize the analytical approaches for this and other emerging synthetic cannabinoids.[1][6]
References
- 1. Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ADB-FUBICA: A Guide for Laboratory Professionals
The responsible management and disposal of synthetic cannabinoids like ADB-FUBICA are critical for ensuring laboratory safety, regulatory compliance, and environmental protection. This guide provides essential procedural steps for researchers, scientists, and drug development professionals to handle and dispose of this compound safely. Given that this compound is intended for research and forensic applications, it should be treated as a potentially hazardous substance.[1][2]
Chemical and Physical Properties of this compound
A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value | Reference |
| Formal Name | N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxamide | [1] |
| Molecular Formula | C22H24FN3O2 | [1][3][4] |
| Formula Weight | 381.4 g/mol | [1] |
| Appearance | Crystalline solid | [1][2] |
| Purity | ≥98% | [1][2] |
| Storage Temperature | -20°C | [1][2] |
| Stability | ≥ 5 years | [1][2] |
| Solubility | DMF: 5 mg/mlDMSO: 10 mg/mlEthanol: 2 mg/mlDMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml | [1] |
Disposal Protocol for this compound
The primary goal for the disposal of this compound, as with other synthetic cannabinoids and controlled substances, is to render it "unusable and unrecognizable" to prevent diversion and environmental contamination.[5][6][7] The following protocol outlines the recommended steps for the disposal of waste this compound.
Note: All disposal activities must comply with local, state, and federal regulations, including those set forth by the Drug Enforcement Administration (DEA) for controlled substances.[5][8]
Step 1: Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE).
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling the powder outside of a fume hood, a dust mask or respirator is recommended.
All handling of solid this compound should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.[2]
Step 2: Rendering this compound Unusable
This step involves irreversibly altering the chemical's state.
-
For pure this compound (solid):
-
The preferred method for the disposal of seized illicit drugs is incineration.[9] For laboratory waste, this can be achieved by sending the material to a licensed hazardous waste disposal facility.
-
-
For this compound in solution:
-
Consult the Safety Data Sheet (SDS) for the solvent to ensure proper handling and disposal procedures are followed for the solvent itself.[10]
-
Note: The SDS for a related compound, ADB-FUBINACA, in acetonitrile (B52724) highlights that it is a highly flammable liquid and vapor, harmful if swallowed, in contact with skin, or inhaled, and causes serious eye irritation.[10]
-
Step 3: Waste Adulteration
The goal of this step is to make the this compound waste unrecognizable by mixing it with other materials.
-
Grinding (for solid form): If in a solid, non-adulterated form, carefully grind the this compound to a fine powder in a designated and contained area.
-
Mixing: Combine the this compound waste (solid or liquid) with a bulky, non-hazardous waste material. The resulting mixture should be at least 50% non-cannabinoid waste by volume.[5][7][11]
-
Non-compostable (preferred for chemical waste): Mix with materials such as paper waste, cardboard, plastic waste, soil, or kitty litter.[11][12] For small quantities, activated charcoal can also be used to deactivate the drug.[12]
-
Compostable: Alternatively, mix with food waste, yard waste, or other agricultural materials.[5][11]
-
Step 4: Final Disposal
The final disposal method will depend on the nature of the adulterated mixture and institutional and regulatory requirements.
-
Containment: Place the final mixture in a sealed, leak-proof container.
-
Labeling: Clearly label the container as "Non-Hazardous Laboratory Waste for Disposal" (or as required by your institution's waste management plan).
-
Disposal Path:
-
Incineration: This is the most secure and often required method for controlled substances. Arrange for pickup by a certified hazardous waste disposal company.[6][9]
-
Landfill: If the waste is mixed with non-compostable materials and is deemed non-hazardous by local regulations, it may be disposed of in a permitted landfill.[6][11]
-
Biohazard Bin: For small quantities, disposal in a biohazard bin that will be incinerated is a viable option.[12]
-
Important: Never dispose of pure or unadulterated this compound down the sink or in regular trash, as this can have harmful environmental impacts.[12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound in a laboratory setting.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. How to comply legally with the disposal of cannabis waste - Power Knot [powerknot.com]
- 8. Diversion Control Division | Drug Disposal Information [deadiversion.usdoj.gov]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. idfpr.illinois.gov [idfpr.illinois.gov]
- 12. drugcheckingbc.ca [drugcheckingbc.ca]
Essential Safety and Operational Guide for Handling ADB-FUBINACA
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of ADB-FUBINACA in a laboratory setting. Adherence to these procedures is essential to mitigate risks and ensure a safe research environment. The physiological and toxicological properties of ADB-FUBINACA have not been fully determined, necessitating stringent safety protocols.[1]
Personal Protective Equipment (PPE)
A comprehensive hazard assessment should be conducted for all laboratory procedures involving ADB-FUBINACA to determine the specific PPE required. The following table summarizes the recommended PPE for various types of exposure.
| Exposure Type | Hazard | Recommended PPE | References |
| Dermal Exposure | Handling neat solid or solutions, potential for skin contact. | Nitrile gloves, lab coat or disposable gown, sleeves. | [2][3] |
| Working with solvents and extraction chemicals. | Chemical-resistant gloves, chemical-resistant apron or gown, closed-toe shoes. | [3] | |
| Ocular Exposure | General laboratory work with potential for minor splashes. | Safety glasses with side shields. | [3] |
| Handling liquid chemicals and performing procedures where splashing is possible. | Indirectly vented chemical splash goggles. | [3] | |
| High-risk procedures with a significant risk of splashing. | Face shield worn over safety glasses or goggles. | [3] | |
| Inhalation Exposure | Handling powders or performing activities that may generate dust. | NIOSH-approved respirator (e.g., N95). | [3][4] |
| Working with volatile solvents and chemicals. | Respirator with appropriate organic vapor cartridges. | [3] | |
| Unpacking hazardous drugs not in plastic containers. | Respirator to protect in case of spills or breaks during shipping. | [4] |
Hazard Information
ADB-FUBINACA is a potent synthetic cannabinoid.[5][6] The neat solid is not classified as hazardous according to the Globally Harmonized System (GHS). However, an exempt preparation of ADB-FUBINACA in acetonitrile (B52724) is classified as highly flammable and harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[7]
NFPA Ratings for ADB-FUBINACA (Neat Solid):
-
Health: 0
-
Fire: 0
-
Reactivity: 0
HMIS-Ratings for ADB-FUBINACA (Neat Solid):
-
Health: 0
-
Fire: 0
-
Reactivity: 0
Operational Plan: Handling and Disposal
1. Engineering Controls:
-
Work with ADB-FUBINACA in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ensure easy access to an eyewash station and safety shower.
2. Personal Protective Equipment (PPE) Donning and Doffing:
-
Donning Sequence:
-
Gown or lab coat.
-
Mask or respirator.
-
Goggles or face shield.
-
Gloves (ensure they overlap the cuffs of the gown).[3]
-
-
Doffing Sequence:
3. Handling Procedures:
-
Avoid all personal contact.
-
Use dedicated equipment (spatulas, weighing paper, etc.) when handling the solid material.
-
For solutions, use appropriate volumetric glassware and a calibrated pipette.
-
Avoid generating dust or aerosols.
-
If working with the exempt preparation in acetonitrile, be aware of its flammability and avoid ignition sources.[7]
4. Storage:
-
Store ADB-FUBINACA at -20°C.[1]
-
Keep the container tightly closed in a dry and well-ventilated place.
-
Store in a secure location, accessible only to authorized personnel, as it is a Schedule I controlled substance in the United States.[6]
5. Spills and Decontamination:
-
In case of a spill, evacuate the area and prevent unprotected personnel from entering.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills of the solid, carefully sweep up the material and place it in a sealed container for disposal. Avoid creating dust.
-
For liquid spills (e.g., the exempt preparation), absorb with an inert material and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Decontaminate all surfaces and equipment that have come into contact with ADB-FUBINACA.
6. Disposal:
-
Dispose of all waste materials, including contaminated PPE, in accordance with federal, state, and local regulations for hazardous chemical waste.
-
Contaminated disposable PPE should be segregated as hazardous waste.[3]
-
Do not dispose of ADB-FUBINACA down the drain or in the regular trash.
Experimental Protocols
While specific experimental protocols will vary, any procedure involving ADB-FUBINACA should be preceded by a thorough risk assessment. For analytical studies, methods such as liquid chromatography with tandem mass spectrometry (LC-MS-MS) have been used for the detection of ADB-FUBINACA in biological specimens.[5][9]
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of ADB-FUBINACA.
References
- 1. caymanchem.com [caymanchem.com]
- 2. maxonchemicals.it.com [maxonchemicals.it.com]
- 3. benchchem.com [benchchem.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. Death Associated With the Use of the Synthetic Cannabinoid ADB-FUBINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADB-FUBINACA - Wikipedia [en.wikipedia.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. youtube.com [youtube.com]
- 9. Death associated with the use of the synthetic cannabinoid ADB-FUBINACA [bdoc.ofdt.fr]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
